Product packaging for 1-(2,5-Dibromophenyl)sulfonylimidazole(Cat. No.:CAS No. 853903-07-8)

1-(2,5-Dibromophenyl)sulfonylimidazole

Cat. No.: B369545
CAS No.: 853903-07-8
M. Wt: 366.03g/mol
InChI Key: FZOCRQFZGNXEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2,5-Dibromophenyl)sulfonylimidazole is a useful research compound. Its molecular formula is C9H6Br2N2O2S and its molecular weight is 366.03g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Br2N2O2S B369545 1-(2,5-Dibromophenyl)sulfonylimidazole CAS No. 853903-07-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

853903-07-8

Molecular Formula

C9H6Br2N2O2S

Molecular Weight

366.03g/mol

IUPAC Name

1-(2,5-dibromophenyl)sulfonylimidazole

InChI

InChI=1S/C9H6Br2N2O2S/c10-7-1-2-8(11)9(5-7)16(14,15)13-4-3-12-6-13/h1-6H

InChI Key

FZOCRQFZGNXEOZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N2C=CN=C2)Br

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N2C=CN=C2)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Chemical Properties of 1-(2,5-Dibromophenyl)sulfonylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(2,5-Dibromophenyl)sulfonylimidazole is a heterocyclic compound featuring an imidazole ring N-substituted with a 2,5-dibromophenylsulfonyl group. The imidazole nucleus is a critical pharmacophore in numerous biologically active molecules, and its combination with an arylsulfonyl moiety is a common strategy in medicinal chemistry to modulate physicochemical and biological properties.[1][2] The presence of two bromine atoms on the phenyl ring is expected to significantly influence the compound's lipophilicity, electronic character, and potential for halogen bonding, making it a molecule of interest for further investigation.

Predicted Physicochemical and Spectroscopic Properties

The chemical properties of this compound have been estimated based on data from analogous sulfonylated imidazole and benzimidazole derivatives. These predicted properties provide a baseline for experimental characterization.

Predicted Physicochemical Data
PropertyPredicted Value/Information
Molecular Formula C₉H₆Br₂N₂O₂S
Molecular Weight 365.99 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents.
Melting Point Predicted to be in the range of 150-200 °C, based on similar sulfonamides.
pKa The imidazole ring will have a basic nitrogen (N-3), with an estimated pKa of the conjugate acid around 5-6. The sulfonyl group is electron-withdrawing, which will decrease the basicity compared to unsubstituted imidazole.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized this compound. The expected spectral characteristics are outlined below.

SpectroscopyPredicted Spectral Features
¹H NMR - Imidazole Protons: Three distinct signals in the aromatic region (δ 7-8 ppm). The proton at the C2 position will be the most downfield.
- Phenyl Protons: Three signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the dibrominated phenyl ring, showing characteristic splitting patterns.
¹³C NMR - Imidazole Carbons: Three signals in the range of δ 115-145 ppm.
- Phenyl Carbons: Six signals, with two carbons attached to bromine atoms showing characteristic shifts. The carbon attached to the sulfonyl group will also be significantly downfield.
FT-IR (cm⁻¹) - S=O Stretch: Two strong absorption bands characteristic of a sulfonyl group, typically in the ranges of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).
- C=N and C=C Stretch: Aromatic and imidazole ring stretching vibrations in the 1400-1600 cm⁻¹ region.
- C-Br Stretch: Vibrations in the lower frequency region of the spectrum.
Mass Spec (HRMS) The molecular ion peak [M+H]⁺ would be expected around m/z 366.88, showing a characteristic isotopic pattern due to the presence of two bromine atoms.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound, adapted from established procedures for analogous compounds.

Synthesis of this compound

This procedure is based on the N-arylsulfonylation of imidazole.

Materials:

  • Imidazole

  • 2,5-Dibromobenzenesulfonyl chloride

  • Triethylamine (TEA) or Sodium Hydride (NaH)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a stirred solution of imidazole (1.0 equivalent) in anhydrous DCM at 0 °C, add triethylamine (1.2 equivalents) dropwise.

  • In a separate flask, dissolve 2,5-dibromobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the 2,5-dibromobenzenesulfonyl chloride solution dropwise to the imidazole solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Acquire the FT-IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[4]

  • Record the spectrum over a range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to confirm the exact mass of the molecular ion.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, compounds with similar structures, particularly sulfonamide derivatives, have shown a wide range of pharmacological effects.[5][6][7]

Anticipated Biological Roles:

  • Antimicrobial Activity: Many sulfonamides are known for their antibacterial properties.

  • Anticancer Activity: Aryl sulfonamides have been investigated as inhibitors of various enzymes involved in cancer progression, such as carbonic anhydrases.[7]

  • Enzyme Inhibition: The sulfonylimidazole moiety may act as a zinc-binding group, potentially targeting metalloenzymes.

Due to the lack of specific pathway information for this compound, a general workflow for its synthesis and characterization is presented below.

G General Experimental Workflow for this compound reagents Imidazole & 2,5-Dibromobenzenesulfonyl chloride synthesis N-Arylsulfonylation Reaction reagents->synthesis workup Aqueous Work-up & Extraction synthesis->workup purification Column Chromatography workup->purification product Pure this compound purification->product characterization Structural Characterization product->characterization bioassay Biological Activity Screening (e.g., Antimicrobial, Anticancer) product->bioassay nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ftir FT-IR Spectroscopy characterization->ftir hrms HRMS characterization->hrms

Caption: Synthesis and Characterization Workflow.

Conclusion

This compound represents a potentially valuable scaffold for the development of new chemical entities in materials science and drug discovery. The predictive data and experimental protocols provided in this guide offer a foundational framework for its synthesis, characterization, and subsequent investigation into its biological and chemical properties. All presented data is predictive and requires experimental validation.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(2,5-Dibromophenyl)sulfonylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dibromophenyl)sulfonylimidazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined properties of the imidazole ring, a common moiety in biologically active molecules, and the dibromophenylsulfonyl group, which can influence the compound's electronic properties, lipophilicity, and potential for further functionalization. Accurate structural elucidation is paramount for understanding its chemical behavior, predicting its activity, and ensuring its purity and identity in any application. This guide provides a comprehensive overview of the methodologies and expected data for the complete structural characterization of this compound.

Predicted Chemical Structure

The molecular structure of this compound consists of an imidazole ring linked through a nitrogen atom to the sulfur atom of a 2,5-dibromophenylsulfonyl group.

Figure 1: Predicted 2D Chemical Structure cluster_phenyl cluster_imidazole C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 Br1 Br C2->Br1 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 Br2 Br C5->Br2 C6->C1 O1 O S->O1 O2 O S->O2 N1 N S->N1 C7 C N1->C7 N2 N C7->N2 C8 C N2->C8 C9 C C8->C9 C9->N1

Predicted 2D Chemical Structure of this compound

Proposed Synthesis and Elucidation Workflow

A plausible synthetic route to this compound involves the reaction of 2,5-dibromobenzenesulfonyl chloride with imidazole in the presence of a base. The subsequent purification and structure elucidation would follow a logical progression of spectroscopic and analytical techniques.

workflow Figure 2: Synthesis and Elucidation Workflow cluster_synthesis Synthesis cluster_elucidation Structure Elucidation start 2,5-Dibromobenzenesulfonyl Chloride + Imidazole reaction Reaction with Base (e.g., Triethylamine) in Aprotic Solvent (e.g., Acetonitrile) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography / Recrystallization workup->purification product Purified this compound purification->product xray Single Crystal X-ray Diffraction purification->xray ms Mass Spectrometry (MS) product->ms ir Infrared (IR) Spectroscopy product->ir nmr NMR Spectroscopy (¹H, ¹³C) product->nmr confirmation Structure Confirmed ms->confirmation ir->confirmation nmr->confirmation xray->confirmation

A logical workflow for the synthesis and structural confirmation.

Predicted Spectroscopic and Physical Data

The following tables summarize the predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.1 - 8.3 d 1H Phenyl-H (proton ortho to sulfonyl group)
~ 7.8 - 8.0 dd 1H Phenyl-H (proton between the two bromine atoms)
~ 7.5 - 7.7 d 1H Phenyl-H (proton meta to sulfonyl group)
~ 7.6 - 7.8 s 1H Imidazole-H (C2-H)
~ 7.1 - 7.3 t 1H Imidazole-H (C4-H or C5-H)

| ~ 7.0 - 7.2 | t | 1H | Imidazole-H (C5-H or C4-H) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 140 - 142 Phenyl-C (C-SO₂)
~ 138 - 140 Imidazole-C (C2)
~ 135 - 137 Phenyl-C (C-Br)
~ 133 - 135 Phenyl-C
~ 130 - 132 Phenyl-C
~ 128 - 130 Imidazole-C (C4/C5)
~ 120 - 122 Phenyl-C (C-Br)

| ~ 118 - 120 | Imidazole-C (C5/C4) |

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3150 Medium Aromatic C-H Stretch
1550 - 1600 Medium Aromatic C=C Stretch
1350 - 1380 Strong Asymmetric SO₂ Stretch
1160 - 1190 Strong Symmetric SO₂ Stretch

| 700 - 800 | Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z Interpretation
[M+H]⁺ Molecular Ion
[M+Na]⁺ Sodium Adduct
[M-SO₂]⁺ Loss of Sulfur Dioxide
[C₆H₃Br₂SO₂]⁺ 2,5-Dibromophenylsulfonyl Cation

| [C₃H₃N₂]⁺ | Imidazole Cation |

Experimental Protocols

Synthesis of this compound
  • Reaction Setup : To a solution of imidazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile (10 mL/mmol of imidazole) at 0 °C under a nitrogen atmosphere, add a solution of 2,5-dibromobenzenesulfonyl chloride (1.1 eq) in anhydrous acetonitrile dropwise.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR : Acquire the proton NMR spectrum on a 500 MHz spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR : Acquire the carbon-13 NMR spectrum on the same instrument. Set the spectral width to cover the range of 0 to 200 ppm. Use a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy
  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the IR spectrum from 4000 to 400 cm⁻¹. Collect a sufficient number of scans and obtain a background spectrum of the clean ATR crystal.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis : Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole). Acquire the mass spectrum in positive ion mode.

Single Crystal X-ray Diffraction
  • Crystallization : Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection : Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen (typically 100 K). Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.

  • Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the logical flow for confirming the identity of the synthesized compound.

logical_flow Figure 3: Logical Flow for Structure Confirmation start Synthesized Compound ms MS: Correct Molecular Weight? start->ms ir IR: Presence of SO₂ Group? ms->ir Yes fail Re-evaluate Synthesis/Purification ms->fail No nmr ¹H & ¹³C NMR: Correct Number and Type of Protons and Carbons? ir->nmr Yes ir->fail No xray X-ray: Unambiguous Connectivity? nmr->xray Yes nmr->fail No pass Structure Confirmed xray->pass Yes xray->fail No

A flowchart depicting the decision-making process for structural verification.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of modern spectroscopic techniques. While direct experimental data for this specific molecule may not be widely published, its structure can be confidently determined by following the outlined synthetic and analytical protocols. The predicted spectroscopic data provided in this guide serves as a benchmark for researchers working on the synthesis and characterization of this and related compounds. The definitive confirmation of the structure is best achieved through single-crystal X-ray diffraction, which provides unambiguous information about the atomic connectivity and three-dimensional arrangement of the molecule.

An In-depth Technical Guide to the Synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and detailed synthetic pathway for the preparation of 1-(2,5-Dibromophenyl)sulfonylimidazole, a compound of interest for further research and development in medicinal chemistry and materials science. This document provides comprehensive experimental protocols, quantitative data summarization, and visual representations of the synthetic workflow to ensure reproducibility and facilitate further investigation.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, 2,5-dibromobenzenesulfonyl chloride, from 2,5-dibromoaniline. The subsequent step is the sulfonylation of imidazole with the freshly prepared 2,5-dibromobenzenesulfonyl chloride to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Preparation of 2,5-Dibromobenzenesulfonyl Chloride cluster_1 Step 2: Synthesis of this compound A 2,5-Dibromoaniline B Diazonium Salt Intermediate A->B 1. HCl, NaNO2 2. FeCl3 C 2,5-Dibromobenzenesulfonyl Chloride B->C SOCl2, CuCl E This compound C->E Imidazole, Base D Imidazole D->E

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

This procedure is adapted from established methods for the synthesis of substituted benzenesulfonyl chlorides via a Sandmeyer-type reaction.

Reaction Scheme:

Step1_Reaction reactant1 2,5-Dibromoaniline intermediate [Ar-N2]+Cl- reactant1->intermediate 1. HCl, NaNO2 2. FeCl3 product 2,5-Dibromobenzenesulfonyl Chloride intermediate->product SOCl2, CuCl

Caption: Reaction scheme for the synthesis of the sulfonyl chloride intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dibromoaniline250.9325.1 g0.1
Hydrochloric Acid (conc.)36.4633 mL~0.4
Sodium Nitrite (NaNO₂)69.007.3 g0.105
Ferric Chloride (FeCl₃)162.2016.2 g0.1
Thionyl Chloride (SOCl₂)118.9723.8 g (14.2 mL)0.2
Cuprous Chloride (CuCl)98.990.5 g0.005
Ethyl Acetate-300 mL-
Saturated Sodium Bicarbonate-100 mL-
Saturated Sodium Chloride-100 mL-
Water-As needed-

Procedure:

  • Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,5-dibromoaniline (25.1 g, 0.1 mol) and concentrated hydrochloric acid (33 mL). Cool the mixture to -5 to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.3 g, 0.105 mol) in 20 mL of water dropwise, maintaining the temperature below 0 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

  • Add a solution of ferric chloride (16.2 g, 0.1 mol) in 30 mL of water, keeping the temperature between 0 and 5 °C.

  • Filter the resulting solid diazonium salt and wash it with a small amount of cold, dilute hydrochloric acid, followed by a small amount of ice-cold methanol. Dry the solid under vacuum.

  • Sulfonylation: In a separate 1 L flask, add thionyl chloride (14.2 mL, 0.2 mol) to 50 mL of water dropwise with cooling. Then, add cuprous chloride (0.5 g, 0.005 mol).

  • Cool the thionyl chloride solution to -5 °C and add the previously prepared diazonium salt in portions, maintaining the temperature between -5 and 0 °C.

  • Allow the reaction to proceed overnight at the same temperature.

  • Work-up and Purification: After the reaction is complete, extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL), water (100 mL), and saturated sodium chloride solution (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dibromobenzenesulfonyl chloride as a solid.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This procedure details the N-sulfonylation of imidazole with the synthesized 2,5-dibromobenzenesulfonyl chloride.

Reaction Scheme:

Step2_Reaction reactant1 2,5-Dibromobenzenesulfonyl Chloride product This compound reactant1->product reactant2 Imidazole reactant2->product Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile)

Caption: Reaction scheme for the N-sulfonylation of imidazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dibromobenzenesulfonyl Chloride333.913.34 g0.01
Imidazole68.081.36 g0.02
Triethylamine101.191.5 mL0.011
Acetonitrile-50 mL-
Ethyl Acetate-100 mL-
1M Hydrochloric Acid-50 mL-
Saturated Sodium Bicarbonate-50 mL-
Saturated Sodium Chloride-50 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve imidazole (1.36 g, 0.02 mol) in 50 mL of acetonitrile.

  • Add triethylamine (1.5 mL, 0.011 mol) to the solution and stir for 10 minutes at room temperature.

  • Sulfonylation: Add a solution of 2,5-dibromobenzenesulfonyl chloride (3.34 g, 0.01 mol) in 20 mL of acetonitrile dropwise to the imidazole solution over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with 1M hydrochloric acid (2 x 25 mL) to remove excess imidazole and triethylamine.

  • Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a solid.

Expected Yield: 70-80%

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
2,5-Dibromobenzenesulfonyl ChlorideC₆H₃Br₂ClO₂S333.91Off-white to pale yellow solid68-72
This compoundC₉H₆Br₂N₂O₂S366.03White to off-white solid145-150

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Sulfonyl Chloride Synthesis cluster_step2 Step 2: N-Sulfonylation of Imidazole A Diazotization of 2,5-Dibromoaniline B Isolation of Diazonium Salt A->B C Sulfonylation with SOCl2/CuCl B->C D Aqueous Work-up & Extraction C->D E Concentration D->E F 2,5-Dibromobenzenesulfonyl Chloride (Intermediate) E->F G Reaction of Imidazole with Intermediate F->G Use in next step H Solvent Removal G->H I Aqueous Work-up & Extraction H->I J Column Chromatography I->J K This compound (Final Product) J->K

Technical Guide: Spectroscopic and Synthetic Profile of 1-(2,5-Dibromophenyl)sulfonylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dibromophenyl)sulfonylimidazole is a compound of interest in medicinal chemistry and materials science due to its structural motifs. The presence of a sulfonylimidazole group suggests potential applications as a bioactive molecule, while the dibromophenyl moiety offers sites for further functionalization. This document outlines the expected spectroscopic characteristics and a plausible synthetic route for this compound, based on established chemical principles and data from similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from spectral data of analogous sulfonyl-substituted and imidazole-containing compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2 - 8.4d~2.5H on Phenyl Ring
~7.8 - 8.0dd~8.5, 2.5H on Phenyl Ring
~7.6 - 7.8d~8.5H on Phenyl Ring
~7.9 - 8.1s-H on Imidazole Ring
~7.2 - 7.4s-H on Imidazole Ring
~7.0 - 7.2s-H on Imidazole Ring

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~138 - 140C on Imidazole Ring
~136 - 138C-S on Phenyl Ring
~134 - 136C-Br on Phenyl Ring
~132 - 134CH on Phenyl Ring
~130 - 132CH on Phenyl Ring
~128 - 130C-Br on Phenyl Ring
~120 - 122CH on Imidazole Ring
~118 - 120CH on Imidazole Ring

Table 3: Predicted Mass Spectrometry Data

m/z ValueInterpretation
~378, 380, 382[M]+• Isotopic pattern for two bromine atoms
~299, 301[M - SO₂]+• Fragment
~220[M - SO₂ - Br]+ Fragment
~141[Dibromophenyl]+ Fragment
~67[Imidazole]+ Fragment

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3100 - 3150C-H stretch (aromatic)
~1550 - 1600C=C stretch (aromatic)
~1450 - 1500C=N stretch (imidazole)
~1350 - 1380Asymmetric SO₂ stretch
~1160 - 1180Symmetric SO₂ stretch
~700 - 800C-Br stretch

Experimental Protocols

The following protocols describe a plausible method for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is based on the reaction of 2,5-dibromobenzenesulfonyl chloride with imidazole in the presence of a base.

Materials:

  • Imidazole

  • 2,5-Dibromobenzenesulfonyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve imidazole (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) dropwise to the stirred solution.

  • In a separate beaker, dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the 2,5-dibromobenzenesulfonyl chloride solution dropwise to the imidazole solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Spectroscopic Characterization

The purified product would then be characterized by the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.

Visualizations

The following diagrams illustrate the proposed synthetic and analytical workflow.

Synthesis_Workflow Synthetic Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Imidazole Imidazole Reaction Stir in Anhydrous DCM 0 °C to Room Temperature Imidazole->Reaction SulfonylChloride 2,5-Dibromobenzenesulfonyl Chloride SulfonylChloride->Reaction Base Triethylamine Base->Reaction Quench Quench with Water Reaction->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Recrystallization Concentrate->Purify Product This compound Purify->Product

Caption: Synthetic workflow for the preparation of this compound.

Analytical_Workflow Analytical Workflow for Characterization cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity

Caption: Analytical workflow for the spectroscopic characterization of the final product.

In-depth Technical Guide: 1-(2,5-Dibromophenyl)sulfonylimidazole Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Extensive research has revealed no publicly available scientific literature, chemical database entries, or experimental data specifically pertaining to the compound "1-(2,5-Dibromophenyl)sulfonylimidazole." Therefore, a detailed technical guide on its specific mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be provided.

The following information is based on the biological activities of structurally related compounds containing a substituted phenylsulfonyl moiety and an imidazole or other azole ring. This is intended to provide a potential, albeit speculative, framework for understanding how "this compound" might function, and should be interpreted with caution. The biological activities of these related compounds do not guarantee a similar mechanism for the specific compound .

Potential Biological Activities of Structurally Related Phenylsulfonyl-Azole Compounds

Research on various substituted phenylsulfonyl derivatives linked to heterocyclic rings like pyrazole, benzoxazole, and piperazine has revealed a range of biological effects. These findings suggest that compounds with a similar structural backbone could be of interest in several therapeutic areas.

Antimicrobial and Antifungal Activity

A significant body of research points to the antimicrobial and antifungal potential of this class of compounds. For instance, novel series of pyrazole derivatives with a substituted phenylsulfonyl group have demonstrated notable fungicidal activity against various plant pathogens such as Alternaria solani, Phytophthora capsici, and Corynespora cassiicola.[1][2] Similarly, certain benzoxazole derivatives containing a sulfonyl group have been synthesized and shown to possess a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[3]

The proposed mechanism for such activity often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The sulfonyl group, in combination with the azole ring, can interact with active sites of enzymes crucial for microbial survival.

Antiproliferative Activity

Several studies have highlighted the potential of substituted phenylsulfonyl compounds as anticancer agents. For example, novel 4-substituted phenylsulfonyl piperazines incorporating a tetrazole moiety have exhibited significant growth inhibitory activity against various human cancer cell lines, including cervical carcinoma (SiHa), breast adenocarcinoma (MDA-MB-231), and pancreatic carcinoma (PANC-1).[4]

The mechanism of antiproliferative action for these compounds is likely diverse and may involve the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. The specific substitutions on the phenyl ring and the nature of the heterocyclic component play a crucial role in determining the potency and selectivity of these compounds.

Anti-inflammatory Activity

Some substituted thiazoline-quinoline derivatives, which also fall under the broad category of heterocyclic compounds with potential for sulfonyl substitution, have been shown to possess good to excellent anti-inflammatory effects.[5] While not a direct structural analog, this suggests that the broader class of compounds could modulate inflammatory pathways.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, a hypothetical signaling pathway that "this compound" might modulate could be related to cell proliferation or microbial survival. The diagram below illustrates a generalized pathway that is often a target for antiproliferative or antifungal agents.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade TF Transcription Factor Kinase_Cascade->TF Gene_Expression Gene Expression TF->Gene_Expression Cell_Proliferation Cell Proliferation / Survival Gene_Expression->Cell_Proliferation Compound 1-(2,5-Dibromophenyl) sulfonylimidazole (Hypothetical) Compound->Kinase_Cascade Inhibition?

Caption: Hypothetical inhibition of a cell signaling pathway by this compound.

Conclusion

While there is no direct evidence on the mechanism of action of "this compound," the study of structurally similar compounds provides a foundation for potential research directions. The phenylsulfonyl-azole scaffold is a recurring motif in compounds with demonstrated antimicrobial, antifungal, and antiproliferative activities. Future research would be necessary to synthesize "this compound" and subject it to a battery of in vitro and in vivo assays to elucidate its true biological function and mechanism of action. Until such studies are conducted, any discussion on its mechanism remains speculative.

References

A Technical Guide to the Biological Activity of 1-(2,5-Dibromophenyl)sulfonylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the compound 1-(2,5-Dibromophenyl)sulfonylimidazole, identified as a potent inhibitor of Activin receptor-like kinase 5 (ALK5). This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the compound's mechanism of action within its primary signaling pathway.

Core Compound Profile

Compound Name: this compound (also referred to as compound 13b in key literature)[1][2]

Therapeutic Potential: Anticancer agent[1][2]

Mechanism of Action: Inhibition of ALK5, a transforming growth factor-beta (TGF-β) type I receptor, leading to the disruption of the TGF-β/Smad signaling pathway.[1][2]

Quantitative Biological Data

The following table summarizes the key quantitative metrics for the biological activity of this compound.

ParameterValueCell Line/SystemDescriptionReference
IC50 0.130 µMALK5 Kinase AssayThe half-maximal inhibitory concentration against the target kinase, ALK5. This value is comparable to the positive control, LY-2157299.[1][2]
Cytotoxicity No toxicity observed up to 50 µMA549 (human lung carcinoma)Demonstrates a favorable safety profile in cancer cells at concentrations well above its effective inhibitory concentration.[1][2]
Cellular Activity Effective InhibitionA549 (human lung carcinoma)Successfully inhibits TGF-β1-induced Smad-signaling and cell motility, key processes in cancer progression and metastasis.[1][2]

Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects by targeting the TGF-β signaling pathway, a critical pathway in tumor progression. Specifically, it inhibits ALK5, the TGF-β type I receptor. This inhibition prevents the phosphorylation and activation of downstream Smad proteins, thereby blocking the translocation of the Smad complex to the nucleus and the subsequent transcription of genes involved in cell motility and proliferation.

TGF_beta_pathway TGF_beta TGF-β1 TBRII TGF-β RII TGF_beta->TBRII Binds ALK5 ALK5 (TGF-β RI) Target of Compound TBRII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex (p-Smad2/3 + Smad4) p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription (Cell Motility, Proliferation) Nucleus->Gene_transcription Promotes Compound 1-(2,5-Dibromophenyl) sulfonylimidazole Compound->ALK5 Inhibits

Caption: TGF-β/ALK5 Signaling Pathway Inhibition.

Experimental Protocols

The following are generalized protocols for the key experiments cited. These are based on standard methodologies and the information available in the referenced literature.

ALK5 Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound.

ALK5_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - Recombinant ALK5 enzyme - Kinase buffer - ATP - Substrate (e.g., casein) start->prepare_reagents prepare_compound Prepare serial dilutions of This compound start->prepare_compound reaction_setup Set up reaction in 96-well plate: - ALK5 enzyme - Test compound / Vehicle control - Substrate prepare_reagents->reaction_setup prepare_compound->reaction_setup initiate_reaction Initiate reaction by adding ATP reaction_setup->initiate_reaction incubation Incubate at 30°C for 60 minutes initiate_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction detection Detect phosphorylation (e.g., using a phosphospecific antibody and luminescence/fluorescence) stop_reaction->detection data_analysis Analyze data and calculate IC50 value detection->data_analysis end End data_analysis->end

Caption: Workflow for an ALK5 Kinase Inhibition Assay.

Cell Motility (Wound Healing) Assay

This protocol describes a common method to assess the effect of a compound on cancer cell migration.

Cell_Motility_Assay start Start culture_cells Culture A549 cells to a confluent monolayer in a multi-well plate start->culture_cells create_wound Create a 'scratch' or 'wound' in the cell monolayer with a pipette tip culture_cells->create_wound wash_cells Wash with PBS to remove dislodged cells create_wound->wash_cells treatment Add media containing: - TGF-β1 (to induce motility) - Test compound / Vehicle control wash_cells->treatment image_t0 Capture initial image of the wound (T=0) treatment->image_t0 incubation Incubate cells for 24-48 hours image_t0->incubation image_t_final Capture final image of the wound incubation->image_t_final analysis Measure the change in wound area over time for each condition image_t_final->analysis end End analysis->end

Caption: Workflow for a Cell Motility (Wound Healing) Assay.

Conclusion

This compound is a promising small molecule inhibitor of ALK5 with potent in vitro activity. Its ability to inhibit the TGF-β/Smad signaling pathway at low micromolar concentrations, coupled with a lack of cytotoxicity at significantly higher concentrations, marks it as a strong candidate for further preclinical development as an anticancer therapeutic. The data presented in this guide underscore the compound's potential to inhibit key drivers of cancer cell motility and proliferation.

References

In Vitro Profile of 1-(2,5-Dibromophenyl)sulfonylimidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 1-(2,5-Dibromophenyl)sulfonylimidazole, a novel sulfonamide derivative identified as a potent inhibitor of Activin receptor-like kinase 5 (ALK5). The data presented herein is based on a study detailing the synthesis and biological evaluation of a series of sulfonamide derivatives containing an imidazole moiety. In this study, this compound is referred to as compound 15a .

Core Findings

This compound (15a ) has demonstrated significant potential as an ALK5 inhibitor. Key in vitro findings indicate that this compound exhibits potent enzymatic inhibition of ALK5, effectively suppresses the downstream TGF-β1/Smad signaling pathway, and inhibits cancer cell motility without inducing cytotoxicity at effective concentrations. These characteristics position this compound as a promising candidate for further investigation in the development of novel anticancer therapeutics.

Quantitative In Vitro Data

The following table summarizes the key quantitative data for this compound (15a ) from the cited study.

ParameterCell Line / SystemValuePositive Control
ALK5 Kinase Inhibition (IC50) Enzymatic Assay0.130 µMLY-2157299
Cytotoxicity (CC50) A549 Cells> 50 µMNot specified

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vitro experiments conducted.

TGF_beta_Signaling_Pathway TGF-β Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β1 TGFbRII TGF-βRII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates Compound This compound (Compound 15a) Compound->ALK5 Inhibits pSmad23 p-Smad2/3 Complex Smad2/3-Smad4 Complex pSmad23->Complex Binds Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Gene Transcription (e.g., EMT genes) Nucleus->Gene Regulates Motility Cell Motility Gene->Motility Promotes

Caption: Inhibition of the TGF-β/ALK5/Smad signaling pathway by this compound.

Experimental_Workflow In Vitro Evaluation Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays Synthesis Synthesis of This compound ALK5_Assay ALK5 Kinase Inhibition Assay Synthesis->ALK5_Assay Cell_Culture A549 Cell Culture Synthesis->Cell_Culture Cytotoxicity Cytotoxicity Assay Cell_Culture->Cytotoxicity TGFb_Stimulation TGF-β1 Stimulation Cell_Culture->TGFb_Stimulation Western_Blot Western Blot for p-Smad2 TGFb_Stimulation->Western_Blot Wound_Healing Wound Healing Assay (Cell Motility) TGFb_Stimulation->Wound_Healing

An In-Depth Technical Guide to 1-(2,5-Dibromophenyl)sulfonylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,5-Dibromophenyl)sulfonylimidazole, a compound of interest in medicinal chemistry and drug development. Although a specific CAS number for this molecule is not publicly registered, indicating its potential novelty, this document extrapolates its likely synthesis, physicochemical properties, and potential biological activities based on established knowledge of structurally similar arylsulfonylimidazole and sulfonamide derivatives. This guide offers detailed experimental protocols, data on related compounds for comparative analysis, and visualizations of synthetic and potential biological pathways to support further research and development efforts.

Introduction

Sulfonamide derivatives are a cornerstone of modern pharmacology, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The incorporation of a halogenated phenylsulfonyl moiety onto a heterocyclic scaffold like imidazole can significantly influence the molecule's lipophilicity, electronic properties, and ultimately its biological efficacy. The target molecule, this compound, combines the structural features of a dibrominated phenyl ring, a sulfonamide linker, and an imidazole ring, suggesting a potential for unique pharmacological activities. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.

Physicochemical Properties (Predicted)

While experimental data for the target compound is not available, its properties can be predicted based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₆Br₂N₂O₂SBased on structural components.
Molecular Weight 381.99 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidTypical for small organic molecules of this class.
Solubility Poorly soluble in water; soluble in organic solvents like DMF, DMSO, and chlorinated solvents.The aromatic rings and bromine atoms contribute to its lipophilicity.
Melting Point Expected to be relatively highCrystalline solid nature of similar compounds.

Synthesis

The most probable synthetic route to this compound is via a nucleophilic substitution reaction between 2,5-dibromobenzenesulfonyl chloride and imidazole.

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product A 2,5-Dibromobenzenesulfonyl Chloride E This compound A->E + Imidazole B Imidazole B->E C Base (e.g., Triethylamine, Sodium Hydride) C->E facilitates reaction D Aprotic Solvent (e.g., DMF, Acetonitrile) D->E reaction medium G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Target This compound Target->RAF Potential Inhibition Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

References

Methodological & Application

Application Notes and Protocols for 1-(2,5-Dibromophenyl)sulfonylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole, a novel compound with potential therapeutic applications. Drawing on the known biological activities of structurally similar sulfonylimidazole and dibromophenyl derivatives, this guide outlines protocols for investigating its potential as an antifungal and anticancer agent. The information presented herein is intended to serve as a comprehensive resource for researchers initiating studies on this compound.

Introduction

The imidazole nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Compounds incorporating a sulfonylimidazole moiety have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[3][4] Furthermore, the incorporation of a dibromophenyl group can enhance the biological activity of a molecule.[5] The novel compound, this compound, combines these key structural features and thus represents a promising candidate for drug discovery and development. These application notes provide a foundational experimental framework for the synthesis and biological evaluation of this compound.

Physicochemical Properties (Predicted)

Quantitative data for this compound is not yet publicly available. The following table provides a template for researchers to populate with their experimental findings, with predicted values included for guidance. Predicted values are based on the structurally similar compound, 1-(2,5-Dichlorophenyl)sulfonylimidazole.[6]

PropertyPredicted Value/Data FormatExperimental ValueReference
Molecular Formula C₉H₆Br₂N₂O₂S
Molecular Weight 365.99 g/mol
Appearance White to off-white solid
Melting Point 160-180 °C (range)
Solubility Soluble in DMSO, DMF, Acetone
¹H NMR (DMSO-d₆) δ (ppm)
¹³C NMR (DMSO-d₆) δ (ppm)
Mass Spectrometry (m/z) [M+H]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process: the preparation of 2,5-dibromophenylsulfonyl chloride, followed by its reaction with imidazole.

3.1.1. Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Preparation of Sulfonyl Chloride cluster_step2 Step 2: Formation of Sulfonylimidazole A 2,5-Dibromoaniline C Diazonium Salt Intermediate A:e->C:w Diazotization B Sodium Nitrite HCl B:s->C:n E 2,5-Dibromophenylsulfonyl Chloride C:e->E:w Sulfonylation D Sulfur Dioxide Copper(I) Chloride D:s->E:n F 2,5-Dibromophenylsulfonyl Chloride H This compound F:e->H:w Coupling Reaction G Imidazole Triethylamine G:s->H:n

Caption: Synthetic route for this compound.

3.1.2. Step 1: Preparation of 2,5-Dibromophenylsulfonyl Chloride

This protocol is adapted from standard procedures for the synthesis of aryl sulfonyl chlorides from anilines.[7]

  • Materials:

    • 2,5-Dibromoaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Sulfur Dioxide (SO₂) gas or a stable SO₂ surrogate like DABSO

    • Copper(I) Chloride (CuCl)

    • Ice

    • Deionized Water

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2,5-dibromoaniline in concentrated HCl.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl and saturate it with sulfur dioxide gas at 0 °C.

    • Slowly add the cold diazonium salt solution to the SO₂-saturated CuCl solution with vigorous stirring.

    • Continue stirring at room temperature for 1-2 hours until the evolution of nitrogen gas ceases.

    • Extract the mixture with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 2,5-dibromophenylsulfonyl chloride, which can be used in the next step without further purification.

3.1.3. Step 2: Synthesis of this compound

This protocol is based on the general reaction of sulfonyl chlorides with imidazole.

  • Materials:

    • 2,5-Dibromophenylsulfonyl Chloride

    • Imidazole

    • Triethylamine (TEA) or another suitable base

    • Dry Acetonitrile or Tetrahydrofuran (THF)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Dissolve imidazole and triethylamine in dry acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 2,5-dibromophenylsulfonyl chloride in dry acetonitrile dropwise to the imidazole solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Antifungal Activity Assay

Given that many imidazole derivatives exhibit antifungal properties, a standard broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound against various fungal strains.[8][9]

  • Materials:

    • This compound

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

    • Standard antifungal drug (e.g., Fluconazole, Amphotericin B)

    • RPMI-1640 medium

    • 96-well microtiter plates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

    • Prepare a standardized fungal inoculum and add it to each well.

    • Include positive controls (fungi in medium without the compound) and negative controls (medium only). Also, include a standard antifungal drug as a reference.

    • Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

3.2.1. Expected Data Presentation

Fungal StrainThis compound MIC (µg/mL)Standard Drug MIC (µg/mL)
Candida albicans
Aspergillus fumigatus
Cryptococcus neoformans
Anticancer Activity Assay

Sulfonylimidazole derivatives have also shown promise as anticancer agents.[10][11] The antiproliferative activity of the compound can be evaluated using a standard MTT assay against various cancer cell lines.

  • Materials:

    • This compound

    • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

    • Standard anticancer drug (e.g., Doxorubicin, Cisplatin)

    • DMEM or other suitable cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (prepared from a DMSO stock solution) for 48-72 hours.

    • Include a vehicle control (DMSO) and a positive control (standard anticancer drug).

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

3.3.1. Expected Data Presentation

Cell LineThis compound IC₅₀ (µM)Standard Drug IC₅₀ (µM)
MCF-7
A549
HCT116

Potential Signaling Pathway Involvement

While the specific mechanism of action for this compound is unknown, many sulfonyl-containing compounds and imidazole derivatives are known to target various cellular signaling pathways. For instance, some act as kinase inhibitors. A hypothetical pathway that could be investigated is the mitogen-activated protein kinase (MAPK) signaling cascade, which is often dysregulated in cancer.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 1-(2,5-Dibromophenyl) sulfonylimidazole Inhibitor->RAF Potential Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Conclusion

This compound is a compound of interest for further investigation in the field of drug discovery. The protocols outlined in this document provide a solid foundation for its synthesis and the preliminary evaluation of its potential antifungal and anticancer activities. The provided templates for data presentation and the hypothetical signaling pathway are intended to guide researchers in their experimental design and interpretation of results. Further studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this novel molecule.

References

High-Yield Synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield, two-step synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole. This compound is of interest to researchers in medicinal chemistry and drug development as a potential intermediate or building block for the synthesis of novel therapeutic agents. The sulfonylimidazole moiety is a key pharmacophore in various biologically active molecules, and the dibromophenyl substitution offers multiple points for further chemical modification and library development.

Application Notes

This compound and its derivatives are valuable scaffolds in drug discovery. The sulfonamide linkage is a stable and well-tolerated functional group present in numerous approved drugs, including antibacterial agents, diuretics, and anticonvulsants. The imidazole ring is another crucial heterocycle in medicinal chemistry, known for its role in coordinating to metallic centers in enzymes and participating in hydrogen bonding interactions with biological targets.

The presence of two bromine atoms on the phenyl ring provides strategic handles for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR) in drug development campaigns. Potential therapeutic applications for compounds derived from this scaffold could include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial agents.

Synthetic Strategy Overview

The synthesis is performed in a two-step sequence. The first step involves the preparation of the key intermediate, 2,5-dibromobenzenesulfonyl chloride, from 2,5-dibromoaniline via a Sandmeyer-type reaction. The second step is the high-yield N-sulfonylation of imidazole with the prepared sulfonyl chloride.

G cluster_0 Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride cluster_1 Step 2: N-Sulfonylation of Imidazole 2,5-Dibromoaniline 2,5-Dibromoaniline Diazotization Diazotization 2,5-Dibromoaniline->Diazotization  NaNO2, HCl(aq) Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Sandmeyer Reaction Sandmeyer Reaction Diazonium Salt->Sandmeyer Reaction  SO2, CuCl2, AcOH 2,5-Dibromobenzenesulfonyl Chloride 2,5-Dibromobenzenesulfonyl Chloride Sandmeyer Reaction->2,5-Dibromobenzenesulfonyl Chloride Sulfonylation Sulfonylation 2,5-Dibromobenzenesulfonyl Chloride->Sulfonylation  Triethylamine, CH2Cl2 Imidazole Imidazole Imidazole->Sulfonylation This compound This compound Sulfonylation->this compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

This protocol describes the conversion of 2,5-dibromoaniline to 2,5-dibromobenzenesulfonyl chloride via a diazotization and Sandmeyer reaction sequence.

Materials:

  • 2,5-Dibromoaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid (AcOH)

  • Sulfur Dioxide (SO₂) gas or a saturated solution in acetic acid

  • Copper(II) Chloride (CuCl₂)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,5-dibromoaniline (1.0 eq) in a mixture of concentrated HCl and water at a 1:1 ratio.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is observed.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid.

    • Add a catalytic amount of copper(II) chloride (0.1 eq) to this solution and cool it to 5-10 °C.

    • Slowly add the cold diazonium salt solution prepared in step 1 to the acetic acid/SO₂/CuCl₂ mixture. Vigorous nitrogen evolution will occur. Control the rate of addition to maintain the reaction temperature between 10-15 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a large beaker containing ice water. A solid precipitate or an oily layer of the sulfonyl chloride should form.

    • Extract the aqueous mixture three times with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,5-dibromobenzenesulfonyl chloride. The product is often a low-melting solid or a pale yellow oil and can be used in the next step without further purification if the purity is sufficient.

G start Start dissolve Suspend 2,5-Dibromoaniline in HCl(aq) start->dissolve cool1 Cool to 0-5 °C dissolve->cool1 add_nitrite Add NaNO2 solution (T < 5 °C) cool1->add_nitrite stir1 Stir for 30 min add_nitrite->stir1 add_diazonium Add diazonium salt solution to SO2 mixture (T < 15 °C) stir1->add_diazonium prepare_so2 Prepare SO2/AcOH solution with CuCl2 catalyst prepare_so2->add_diazonium stir2 Stir at RT for 2-3h add_diazonium->stir2 quench Pour into ice water stir2->quench extract Extract with CH2Cl2 quench->extract wash Wash organic layer (H2O, NaHCO3, Brine) extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate product1 Product: 2,5-Dibromobenzenesulfonyl Chloride evaporate->product1

Caption: Experimental workflow for the synthesis of 2,5-Dibromobenzenesulfonyl Chloride.

Protocol 2: High-Yield Synthesis of this compound

This protocol details the reaction of 2,5-dibromobenzenesulfonyl chloride with imidazole using triethylamine as a base to yield the final product.

Materials:

  • 2,5-Dibromobenzenesulfonyl Chloride

  • Imidazole

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add imidazole (1.2 eq) and dissolve it in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Sulfonylation:

    • Dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane.

    • Add the sulfonyl chloride solution dropwise to the cold imidazole/triethylamine mixture over 20-30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and imidazole), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound as a white to off-white solid.

Quantitative Data Summary

The following table summarizes typical (hypothetical) results for the two-step synthesis. Yields and purity are representative of an optimized process.

StepReactantProductMolar Ratio (Reactant:Reagent)SolventTemp (°C)Time (h)Yield (%)Purity (by HPLC)
1 2,5-Dibromoaniline2,5-Dibromobenzenesulfonyl Chloride1 : 1.1 (NaNO₂)AcOH/H₂O0-15475-85>95% (crude)
2 2,5-Dibromobenzenesulfonyl ChlorideThis compound1 : 1.2 (Imidazole) : 1.5 (Et₃N)CH₂Cl₂0 to RT588-96>99% (after purification)

Note: Yields are calculated based on the limiting reactant for each step. Purity is determined by High-Performance Liquid Chromatography (HPLC).

Application Notes and Protocols: 1-(2,5-Dibromophenyl)sulfonylimidazole as a Putative Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific studies on the antimicrobial properties of 1-(2,5-Dibromophenyl)sulfonylimidazole are not publicly available. The following application notes and protocols are based on established methodologies for evaluating novel antimicrobial agents and data from structurally related sulfonamide and imidazole-containing compounds. These guidelines are intended to serve as a comprehensive resource for researchers initiating an investigation into the antimicrobial potential of this specific molecule.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. Compounds incorporating a sulfonylimidazole scaffold are of significant interest due to the diverse biological activities associated with both sulfonamide and imidazole moieties.[1] Sulfonamides have a long history as antibacterial drugs, while the imidazole ring is a core component of many antifungal and antibacterial agents.[1][2][3][4] The compound this compound combines these pharmacophores, suggesting a potential for antimicrobial efficacy.

These notes provide a framework for the systematic evaluation of this compound as a novel antimicrobial agent, covering essential in vitro assays and data presentation.

Potential Mechanism of Action (Hypothetical)

The mechanism of action for this compound has not been elucidated. However, based on related structures, several hypotheses can be proposed:

  • Disruption of Cell Membrane Integrity: Similar to some ionic liquids with imidazole cores, the compound may interact with and disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death.[5] The lipophilic nature of the dibromophenyl group could facilitate insertion into the phospholipid bilayer.[5]

  • Inhibition of Metabolic Pathways: Sulfonamides typically act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. While this is a classic mechanism, novel sulfonamides may target other essential metabolic enzymes.

  • Oxidative Stress Induction: Some antimicrobial agents exert their effect by generating reactive oxygen species (ROS) within the bacterial cell, leading to damage of DNA, proteins, and lipids.[5]

A proposed logical workflow for investigating the antimicrobial properties of this compound is outlined below.

A Synthesis and Characterization of This compound B In Vitro Antimicrobial Screening (MIC/MBC) A->B Test Compound C Cytotoxicity Assays (e.g., MTT Assay) B->C Promising Activity D Mechanism of Action Studies C->D Acceptable Safety Profile E In Vivo Efficacy (Animal Models) D->E Elucidated Mechanism F Lead Optimization E->F Demonstrated Efficacy

Caption: Workflow for Antimicrobial Drug Discovery.

Quantitative Data on Related Compounds

While no data exists for this compound, the following tables summarize the antimicrobial activity of other imidazole-based and sulfonamide compounds against various microbial strains. This data can serve as a benchmark for future studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Related Imidazole and Sulfonamide Derivatives

Compound ClassOrganismMIC Range (µg/mL)Reference
Imidazole & Benzimidazole SulfonamidesGram-positive & Gram-negative bacteriaPromising Activity (Specific values not detailed)[1]
Sulfonamide-based[1][6][7]-triazolesE. coli, S. typhi, S. mutansEvaluated via MTT assay[8]
5-nitroimidazole/1,3,4-oxadiazole hybridsE. coli, P. aeruginosa, B. subtilis, S. aureus4.9 - 160 µM[2]
Imidazolium SaltsE. coli, B. subtilisVaried based on structure[3]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions.

Table 2: Cytotoxicity Data (IC50) of Related Imidazole Compounds

Compound ClassCell LineIC50 Range (µM)Reference
Lepidilines (Imidazolium Alkaloids)HL-60, MCF-7Varied, with some showing high potency[7][9]
Imidazo[2,1-c][1][6][8]triazol-3(5H)-iminesSISO, RT-1122.38 - 3.77[10]
Pyrazolone DerivativesMCF-7Active below 27 µg/mL[11]

Experimental Protocols

The following are detailed protocols for essential in vitro assays to characterize the antimicrobial properties of this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][12][13]

Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a microorganism.

Materials:

  • Test compound: this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[4]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum:

    • From a fresh culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[4]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

    • The final volume in each well should be 100 µL.

  • Inoculation: Add 5 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.[13]

  • Controls:

    • Positive Control: Wells containing MHB and inoculum, but no test compound.

    • Negative Control (Sterility): Wells containing MHB only.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[13]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of the test compound that kills 99.9% of the initial bacterial inoculum.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no colony growth on the agar plate.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on the viability of mammalian cells.[3][11]

Objective: To determine the concentration of the test compound that reduces the viability of a mammalian cell line by 50% (IC50).

Materials:

  • Human cell line (e.g., HEK-293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include untreated and solvent-treated cells as controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

A hypothetical signaling pathway illustrating how an antimicrobial agent might induce apoptosis in a bacterial cell is depicted below.

Compound This compound Membrane Cell Membrane Disruption Compound->Membrane ROS Increased ROS Production Compound->ROS Apoptosis Cell Death Membrane->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Denaturation ROS->Protein_Damage DNA_Damage->Apoptosis Protein_Damage->Apoptosis

Caption: Hypothetical Apoptotic Pathway.

Conclusion

While direct experimental data for this compound is currently lacking, the protocols and comparative data presented here provide a robust starting point for its evaluation as a potential antimicrobial agent. Researchers are encouraged to follow these standardized methods to ensure the generation of reliable and comparable data. The structural motifs within this compound suggest that it is a promising candidate for further investigation in the search for novel anti-infective therapies.

References

Lack of Specific Anticancer Research on 1-(2,5-Dibromophenyl)sulfonylimidazole Hinders Protocol Development

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific anticancer research or applications have been identified for the compound 1-(2,5-Dibromophenyl)sulfonylimidazole. This absence of dedicated studies prevents the creation of detailed Application Notes and Protocols as requested.

While the direct subject of the query, this compound, lacks specific data regarding its anticancer properties, the broader chemical classes to which it belongs—sulfonylimidazoles and compounds containing a dibromophenyl moiety—have been subjects of anticancer research. This report provides a general overview of the findings related to these broader categories to offer context for potential, yet currently unexplored, applications.

General Anticancer Potential of Related Compound Classes:

Sulfonamide Derivatives: The sulfonamide functional group is a key feature in a variety of therapeutic agents and has been incorporated into numerous compounds investigated for their anticancer properties. Research has shown that some sulfonamide derivatives can induce apoptosis (programmed cell death) in cancer cells and interfere with critical cellular processes necessary for tumor growth. For instance, certain novel 1,2,4-triazine sulfonamide derivatives have demonstrated potential in colon cancer models by inducing apoptosis through both intrinsic and extrinsic pathways.[1]

Imidazole-Containing Compounds: The imidazole ring is another important scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of pharmacological activities, including anticancer effects. Various imidazole-based compounds have been reported to act as microtubule-destabilizing agents or topoisomerase inhibitors, both of which are established mechanisms for cancer chemotherapy.[2]

Hypothetical Workflow for Investigating a Novel Compound:

Should research on this compound be undertaken in the future, a general workflow for its initial anticancer evaluation would likely follow the logical progression outlined below.

Anticancer Drug Discovery Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Initial Cytotoxicity Screening Initial Cytotoxicity Screening Compound Synthesis->Initial Cytotoxicity Screening Test on cancer cell lines IC50 Determination IC50 Determination Initial Cytotoxicity Screening->IC50 Determination Dose-response analysis Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Apoptosis, Cell Cycle Analysis Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Lead compound identified Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Tumor growth inhibition Toxicity and PK/PD Toxicity and PK/PD Efficacy Studies->Toxicity and PK/PD Safety and dosing Preclinical Development Preclinical Development Toxicity and PK/PD->Preclinical Development Promising candidate

References

Application Notes and Protocols for 1-(2,5-Dibromophenyl)sulfonylimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data, established protocols, or detailed signaling pathways for the compound 1-(2,5-Dibromophenyl)sulfonylimidazole. The following application notes and protocols have been compiled based on the analysis of structurally related compounds, such as other substituted phenylsulfonylimidazoles and bromophenyl derivatives. This document is intended to serve as a general guide and a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this and similar molecules. The provided data, protocols, and pathways are illustrative and require experimental validation for the specific compound .

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic molecules with a wide range of biological activities.[1] When functionalized with a sulfonyl group, the resulting sulfonylimidazole moiety often exhibits potent and specific interactions with biological targets. The incorporation of a dibromophenyl group can further enhance biological activity through mechanisms such as increased lipophilicity, which can improve cell membrane permeability, and the formation of halogen bonds with target proteins. Bromophenol derivatives, for instance, have demonstrated significant potential as anticancer and antimicrobial agents.[2][3] This document outlines potential applications, hypothetical data, and generalized experimental protocols to guide the investigation of this compound in a medicinal chemistry context.

Potential Applications in Medicinal Chemistry

Based on the biological activities of structurally similar compounds, this compound could be investigated for the following applications:

  • Anticancer Agents: The phenylsulfonylimidazole scaffold is present in molecules designed as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.[4][5] The dysregulation of kinases is a hallmark of many cancers. Furthermore, various bromophenol hybrids have shown promise as anticancer agents by inducing apoptosis through ROS-mediated pathways.[2][3]

  • Antimicrobial Agents: Sulfonamide-containing compounds have a long history as antibacterial agents. Modern derivatives incorporating heterocyclic rings like imidazole continue to be explored for their efficacy against various bacterial and fungal strains.[6][7][8] The lipophilic nature of the dibromophenyl group may enhance activity against microbial cell membranes.

  • Enzyme Inhibitors: Beyond kinases, the sulfonylimidazole framework can be adapted to target other enzymes. For example, related sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase.[6] The specific substitution pattern on the phenyl ring will dictate the potential enzyme targets.

  • Antioxidant Agents: Some bromophenol and nitroimidazole derivatives have been reported to possess antioxidant properties, which could be relevant for conditions associated with oxidative stress.[9][10][11]

Data Presentation: Illustrative Biological Data

The following table presents hypothetical biological data for a compound like this compound, extrapolated from published data on related molecules. These values are for illustrative purposes only and should be experimentally determined.

Assay Type Target/Cell Line Illustrative IC50/MIC (µM) Reference Compound Class
Anticancer Activity A549 (Lung Carcinoma)5 - 25Bromophenol Hybrids[2][3]
Kinase Inhibition p38 MAP Kinase0.1 - 5Pyrimidinylimidazole Inhibitors[4]
Antibacterial Activity (MIC) Staphylococcus aureus16 - 64Benzimidazole-Sulfonyl Derivatives[6]
Antifungal Activity (MIC) Candida albicans8 - 32Substituted Imidazole Derivatives[8][12]
Enzyme Inhibition Carbonic Anhydrase IX1 - 10Benzimidazole-Sulfonyl Hybrids[6]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound. These should be optimized based on specific laboratory conditions and target requirements.

Protocol 1: General Synthesis of this compound

This protocol is based on the common methods for the synthesis of N-sulfonylimidazole derivatives.

Materials:

  • 2,5-Dibromobenzenesulfonyl chloride

  • Imidazole

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Dissolve imidazole (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the 2,5-dibromobenzenesulfonyl chloride solution dropwise to the imidazole solution at 0 °C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding distilled water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Illustrative Example: p38 MAP Kinase)

This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compound against a protein kinase.

Materials:

  • Recombinant human p38 MAP kinase

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Scintillation counter or Luminometer

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations. Include wells for a positive control (staurosporine) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP if using the radioactivity method) to each well.

  • Incubate the plate at 30 °C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid for the radioactive method or the ADP-Glo™ reagent).

  • For the radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For the ADP-Glo™ method: Follow the manufacturer's instructions to measure the amount of ADP produced, which is then converted into a luminescent signal.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a generic MAP Kinase signaling pathway, a common target for anticancer drugs. A compound like this compound could potentially act as an inhibitor at various points in this cascade, for example, at the level of a specific MAP Kinase Kinase (MEK) or the p38 MAP Kinase itself.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and evaluation of a novel medicinal chemistry compound.

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Biological Assays (e.g., Kinase Inhibition, MIC) Characterization->InVitro Data_Analysis Data Analysis (IC50/MIC Determination) InVitro->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Data_Analysis->SAR

Caption: General workflow for synthesis and biological evaluation.

References

Application Notes and Protocols for Cell-Based Assays with 1-(2,5-Dibromophenyl)sulfonylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,5-Dibromophenyl)sulfonylimidazole is a sulfonyl-substituted imidazole derivative. While specific biological activities and detailed cell-based assay protocols for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active sulfonyl-benzimidazole derivatives suggests potential applications in areas such as antimicrobial and anticancer research. The presence of the sulfonyl group indicates a potential mechanism of action involving the inhibition of proteins or enzymes through the formation of covalent bonds with nucleophilic sites. These application notes provide a generalized framework for researchers to investigate the biological effects of this compound in cell-based assays, drawing upon established methodologies for similar compounds.

Introduction

Sulfonyl-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. While direct studies on this compound are limited, a related compound, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole, has been noted for its potential in antimicrobial and anticancer research[1]. The proposed mechanism for such compounds involves the sulfonyl group acting as a reactive site that can form covalent adducts with cellular macromolecules like proteins and enzymes, leading to the disruption of their function[1].

These notes offer generalized protocols for evaluating the potential cytotoxic and anti-proliferative effects of this compound, which can be adapted for specific cell lines and research questions.

Potential Mechanism of Action

The proposed mechanism of action for sulfonyl-containing compounds like this compound centers on the electrophilic nature of the sulfonyl group. This group can react with nucleophilic residues (e.g., cysteine, histidine) on proteins, leading to irreversible inhibition. This could disrupt various cellular signaling pathways critical for cell survival and proliferation.

Hypothetical Signaling Pathway Inhibition cluster_cell Cell Membrane cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Apoptosis Apoptosis Signaling_Cascade->Apoptosis Induces Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound 1-(2,5-Dibromophenyl) sulfonylimidazole Target_Protein Target Protein/ Enzyme Compound->Target_Protein Covalent Inhibition Target_Protein->Signaling_Cascade Blocks Signal

Figure 1: Hypothetical signaling pathway inhibition by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for MTT Cell Viability Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Prepare_Compound Prepare serial dilutions of This compound Incubate_24h_1->Prepare_Compound Treat_Cells Treat cells with compound Prepare_Compound->Treat_Cells Incubate_Exposure Incubate for desired exposure time (24-72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for an MTT-based cell viability assay.
Colony Formation Assay

This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.

Materials:

  • Human cancer cell line

  • Complete culture medium

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet, 20% methanol)

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Change the medium containing the compound every 2-3 days.

  • Staining: Wash the colonies with PBS and stain with Crystal Violet solution for 20-30 minutes.

  • Washing and Drying: Gently wash the plates with water and allow them to air dry.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Data Presentation

Quantitative data from cell-based assays should be organized for clear comparison. Below is a template for summarizing results.

Table 1: Hypothetical Cytotoxicity of this compound in various cell lines.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLaMTT48Data to be determined
A549MTT48Data to be determined
MCF-7MTT48Data to be determined
HeLaColony Formation168 (7 days)Data to be determined

Concluding Remarks

The provided protocols and conceptual frameworks serve as a starting point for the investigation of this compound. Researchers should optimize these protocols for their specific experimental systems. Further studies, such as target identification and in vivo efficacy models, would be necessary to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for the Quantification of 1-(2,5-Dibromophenyl)sulfonylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(2,5-Dibromophenyl)sulfonylimidazole is a compound of interest in pharmaceutical research and development. Accurate and precise quantification of this molecule is crucial for various stages of drug development, including formulation, stability testing, and pharmacokinetic studies. These application notes provide detailed protocols for two common analytical techniques for the quantification of this compound in pharmaceutical formulations: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for bioanalytical applications.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This method is suitable for the quantification of this compound in pharmaceutical dosage forms such as tablets.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Placebo tablet formulation

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 15 minutes.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-UV method.

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0% - 102.0%
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL

Experimental Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis Standard Weigh Reference Standard Dissolve_Std Dissolve in Methanol (Stock Solution) Standard->Dissolve_Std Sample Weigh Tablet Powder Dissolve_Spl Dissolve in Methanol Sample->Dissolve_Spl Dilute_Std Serial Dilution (Working Standards) Dissolve_Std->Dilute_Std Sonicate_Spl Sonicate Dissolve_Spl->Sonicate_Spl Inject Inject into HPLC Dilute_Std->Inject Centrifuge_Spl Centrifuge Sonicate_Spl->Centrifuge_Spl Filter_Spl Filter Centrifuge_Spl->Filter_Spl Dilute_Spl Dilute to Final Concentration Filter_Spl->Dilute_Spl Dilute_Spl->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: HPLC-UV experimental workflow for the quantification of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices, such as human plasma, for pharmacokinetic studies.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar deuterated compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

2. Instrumentation

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

3. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined by infusion of the standard).

    • Internal Standard: Precursor ion > Product ion.

4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC-UV method.

  • Working Standard and QC Solutions: Prepare by spiking blank human plasma with appropriate amounts of the stock solution to create calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (5% B).

    • Inject into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method.

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Precision (%RSD)< 15%
Accuracy (% Recovery)85.0% - 115.0%
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis Plasma 100 µL Plasma Sample Add_IS Add 300 µL Acetonitrile with Internal Standard Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate UPLC C18 Separation Inject->Separate Ionize ESI+ Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantify using Internal Standard Method Detect->Quantify

Caption: LC-MS/MS experimental workflow for the quantification of this compound.

Signaling Pathway (Illustrative)

While the direct signaling pathway of this compound may not be fully elucidated, many imidazole-containing compounds are known to interact with specific enzymes or receptors. For illustrative purposes, a hypothetical signaling pathway is presented below, showing the compound inhibiting a target kinase, a common mechanism for such molecules.

Signaling_Pathway Compound 1-(2,5-Dibromophenyl) sulfonylimidazole Target Target Kinase Compound->Target Inhibition Substrate Substrate Target->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Cellular_Response Cellular Response (e.g., Apoptosis) Downstream->Cellular_Response

Caption: Hypothetical signaling pathway showing inhibition of a target kinase by this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2,5-Dibromophenyl)sulfonylimidazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause Suggested Solution
Low to No Product Formation 1. Inactive Sulfonyl Chloride: The 2,5-dibromophenylsulfonyl chloride may have degraded due to moisture.- Ensure the sulfonyl chloride is fresh or has been stored under anhydrous conditions. - Consider preparing the sulfonyl chloride fresh before use.
2. Poor Nucleophilicity of Imidazole: The imidazole nitrogen may not be sufficiently activated.- Use a stronger base to deprotonate the imidazole. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine (TEA). - Consider using a phase-transfer catalyst if using an inorganic base in a biphasic system.
3. Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature in 5-10 °C increments. Monitor for product formation and potential decomposition.
Formation of Multiple Products/Side Reactions 1. Disubstitution on Imidazole: The sulfonyl group may react with both nitrogen atoms of the imidazole ring.- Use a 1:1 molar ratio of imidazole to sulfonyl chloride. - Add the sulfonyl chloride solution slowly to the imidazole solution to maintain a low concentration of the electrophile.
2. Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction mixture can lead to the formation of 2,5-dibromophenylsulfonic acid.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Ring Opening of Imidazole: Under harsh basic conditions, the imidazole ring can be susceptible to cleavage.- Use a milder base or a stoichiometric amount of the base. - Avoid excessively high reaction temperatures.
Difficult Product Isolation/Purification 1. Product is Highly Soluble in the Workup Solvent: The product may be lost during the aqueous workup.- Use a different extraction solvent. - Saturate the aqueous layer with brine to decrease the solubility of the organic product.
2. Co-elution with Starting Materials or Byproducts during Chromatography: Impurities may have similar polarity to the desired product.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the reaction of imidazole with 2,5-dibromophenylsulfonyl chloride in the presence of a base. The base deprotonates the imidazole, making it a more potent nucleophile to attack the sulfonyl chloride.

Q2: Which solvent is most suitable for this reaction?

A2: Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the sulfonyl chloride. Common choices include tetrahydrofuran (THF), acetonitrile (ACN), and dichloromethane (DCM).

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot for the starting material (imidazole) should diminish while a new spot for the product appears over time.

Q4: What are the key characterization techniques for the final product?

A4: The structure and purity of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Imidazole

  • 2,5-Dibromophenylsulfonyl chloride

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add imidazole (1.0 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,5-dibromophenylsulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Optimization of Base for the Synthesis

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF25485
2K₂CO₃ACN801265
3TEADCM252440

Table 2: Optimization of Solvent for the Synthesis

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF25485
2NaHDCM25670
3NaHACN25578

Visualizations

experimental_workflow reagents 1. Reagents: - Imidazole - 2,5-Dibromophenylsulfonyl chloride - Base (e.g., NaH) - Anhydrous Solvent (e.g., THF) reaction_setup 2. Reaction Setup: - Add base and imidazole to solvent at 0°C - Stir under N₂ atmosphere reagents->reaction_setup addition 3. Reagent Addition: - Add sulfonyl chloride solution dropwise at 0°C reaction_setup->addition reaction 4. Reaction: - Stir at room temperature - Monitor by TLC addition->reaction workup 5. Aqueous Workup: - Quench with NH₄Cl(aq) - Extract with organic solvent reaction->workup purification 6. Purification: - Dry, filter, and concentrate - Column chromatography workup->purification product 7. Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions imidazole Imidazole product 1-(2,5-Dibromophenyl)- sulfonylimidazole imidazole->product Nucleophilic Attack sulfonyl_chloride 2,5-Dibromophenyl- sulfonyl Chloride sulfonyl_chloride->product base Base (e.g., NaH) base->imidazole Deprotonation solvent Solvent (e.g., THF)

Caption: General reaction pathway for the synthesis.

Purification techniques for 1-(2,5-Dibromophenyl)sulfonylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-(2,5-Dibromophenyl)sulfonylimidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting

Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated or the cooling process being too rapid.

  • Possible Causes & Solutions:

Cause Solution
Solution is too concentrated.Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Inappropriate solvent system.The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. Good solvent pairs often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble.

Q2: I have very low recovery of my product after recrystallization. Why is this happening?

A2: Low recovery can result from several factors, including using too much solvent or premature crystallization.

  • Possible Causes & Solutions:

Cause Solution
Too much solvent was used.Evaporate some of the solvent to concentrate the solution and induce further crystallization.
The compound is partially soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.
Premature crystallization during hot filtration.Preheat the funnel and filter paper before filtration to prevent the product from crystallizing on the filter paper. Use a minimum amount of hot solvent to wash the crystals.
Column Chromatography Troubleshooting

Q3: My compound is not moving from the origin on the TLC plate, and I'm not getting any elution from the column.

A3: This indicates that the solvent system is not polar enough to move the compound through the stationary phase.

  • Possible Causes & Solutions:

Cause Solution
Eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[1]
Compound is strongly adsorbed to the silica gel.If increasing eluent polarity is not effective, consider using a more polar stationary phase like alumina or a different solvent system altogether.

Q4: The separation between my desired product and an impurity is very poor.

A4: Poor separation, or resolution, is a common issue in column chromatography.

  • Possible Causes & Solutions:

Cause Solution
Inappropriate solvent system.Optimize the solvent system using thin-layer chromatography (TLC) beforehand to find a system that gives good separation between the spots of your product and the impurity. An Rf value of 0.2-0.3 for the desired compound is often a good starting point.[2]
Column was not packed properly.Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling.
Overloading the column.Using too much crude material for the column size will lead to broad bands and poor separation. Use an appropriate amount of stationary phase for the amount of sample.

Frequently Asked Questions (FAQs)

Q5: What are the most likely impurities in a synthesis of this compound?

A5: The most common impurities are typically unreacted starting materials or by-products from the reaction.[3] In a typical synthesis from 2,5-dibromobenzenesulfonyl chloride and imidazole, likely impurities include:

  • 2,5-dibromobenzenesulfonyl chloride (starting material)

  • Imidazole (starting material)

  • 2,5-dibromobenzenesulfonic acid (from hydrolysis of the sulfonyl chloride)

Q6: What is a good starting solvent system for recrystallization?

A6: A good starting point for recrystallization of aromatic sulfones is often a polar solvent like ethanol, isopropanol, or acetone, sometimes in combination with water as an anti-solvent.[4] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q7: How can I monitor the progress of my column chromatography?

A7: If the compounds are colorless, you can collect small fractions of the eluent and analyze them by thin-layer chromatography (TLC) to determine which fractions contain your purified product.[1]

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble impurities? cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry

Caption: Recrystallization Workflow

Column Chromatography Protocol
  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point for aromatic sulfones is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc TLC Analysis pack Pack Column tlc->pack load Load Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate

Caption: Column Chromatography Workflow

Quantitative Data Summary

The following table provides hypothetical data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.

Purification Method Starting Purity (Hypothetical) Final Purity (Hypothetical) Yield (Hypothetical)
Recrystallization (Ethanol)85%>98%70-85%
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate)85%>99%80-95%

References

Technical Support Center: Overcoming Solubility Challenges of 1-(2,5-Dibromophenyl)sulfonylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 1-(2,5-Dibromophenyl)sulfonylimidazole. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions.

Troubleshooting Guide

Issue: this compound is not dissolving in my desired aqueous buffer.

This is a common challenge due to the compound's structural characteristics. The dibromophenyl group enhances lipophilicity, which can lead to poor aqueous solubility.[1] Here is a step-by-step guide to address this issue:

Step 1: Initial Solvent Screening

Begin by testing the solubility in a range of common laboratory solvents. This will help characterize the compound's general solubility profile.

SolventClassificationExpected Solubility
Water / Aqueous Buffers (e.g., PBS)Polar ProticLow
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
N,N-Dimethylformamide (DMF)Polar AproticHigh
Ethanol / MethanolPolar ProticModerate
Dichloromethane (DCM)Non-polarModerate to High
Acetonitrile (ACN)Polar AproticModerate

Step 2: Employing Co-solvents

If the compound dissolves in an organic solvent but precipitates when added to your aqueous buffer, a co-solvent system can be effective.[2]

  • Recommendation: Prepare a concentrated stock solution of this compound in DMSO. Then, add this stock solution dropwise to your aqueous buffer while vortexing. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a minimal, effective percentage.

Step 3: pH Adjustment

The imidazole moiety in the compound suggests that its solubility may be pH-dependent.

  • Recommendation: Attempt to dissolve the compound in buffers with varying pH values (e.g., pH 5, 7.4, and 9). Acidic conditions may protonate the imidazole ring, potentially increasing aqueous solubility.

Step 4: Utilizing Solubilizing Excipients

If co-solvents and pH adjustments are insufficient, consider the use of solubilizing agents.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles to encapsulate the compound and increase its apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, enhancing their solubility.[3][4] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Step 5: Physical Modification Techniques

For persistent solubility issues, physical modification of the solid compound can be explored.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[5][6] Techniques like micronization or sonication can be employed.

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I've dissolved the compound in DMSO, but it precipitates upon dilution in my aqueous assay buffer. What should I do?

This is a common occurrence known as "precipitation upon dilution." Here are some strategies to overcome this:

  • Lower the Stock Concentration: Try preparing a more dilute stock solution in DMSO before adding it to the aqueous buffer.

  • Increase the Co-solvent Percentage: If your experiment allows, slightly increasing the final percentage of DMSO in your aqueous solution may keep the compound dissolved. However, always be mindful of the solvent tolerance of your biological system.

  • Use a Different Organic Solvent: In some cases, switching to another water-miscible organic solvent like ethanol or DMF for your stock solution might yield better results.

  • Incorporate Surfactants: Adding a small amount of a biocompatible surfactant (e.g., 0.1% Tween® 80) to your aqueous buffer can help maintain the compound's solubility.

Q3: Can I heat the solution to improve the solubility of this compound?

Heating can increase the rate of dissolution and, in some cases, the solubility. However, it is crucial to first assess the thermal stability of the compound. Degradation upon heating can lead to inaccurate experimental results. If you choose to heat the solution, do so gently and for a minimal amount of time. Always allow the solution to cool to the experimental temperature to check for precipitation.

Q4: Are there any safety precautions I should take when handling this compound and its solvents?

Yes. Always consult the Safety Data Sheet (SDS) for this compound and any solvents used. General best practices include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution

  • Accurately weigh a desired amount of this compound.

  • Add a minimal volume of DMSO to completely dissolve the compound, creating a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may be used to aid dissolution.

  • For use in aqueous solutions, add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a series of aqueous solutions containing varying concentrations of HP-β-CD (e.g., 1%, 2%, 5% w/v).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Shake or agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.[8]

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Visual Aids

G Troubleshooting Workflow for Solubility Issues start Start: Compound Fails to Dissolve in Aqueous Buffer solvent_screen Step 1: Initial Solvent Screening (DMSO, DMF, Ethanol, etc.) start->solvent_screen cosolvent Step 2: Use Co-solvent System (e.g., DMSO stock into buffer) solvent_screen->cosolvent Dissolves in organic solvent? ph_adjust Step 3: pH Adjustment (Test acidic, neutral, and basic buffers) cosolvent->ph_adjust Precipitation occurs success Success: Compound Solubilized cosolvent->success Precipitation avoided? excipients Step 4: Add Solubilizing Excipients (Surfactants, Cyclodextrins) ph_adjust->excipients Still insoluble ph_adjust->success Soluble at specific pH? physical_mod Step 5: Physical Modification (Micronization, Solid Dispersion) excipients->physical_mod Insoluble excipients->success Solubilization achieved? physical_mod->success Solubilization achieved? fail Consult Further Expertise physical_mod->fail Still insoluble

Caption: A flowchart illustrating the systematic approach to troubleshooting solubility problems.

G Cyclodextrin-Mediated Solubilization compound This compound (Poorly Water-Soluble) cyclodextrin Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior compound:f1->cyclodextrin:f1 Encapsulation complex Soluble Inclusion Complex water Aqueous Environment cyclodextrin->complex

Caption: Diagram showing the formation of a soluble inclusion complex with a cyclodextrin.

References

Technical Support Center: Stability of 1-(2,5-Dibromophenyl)sulfonylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 1-(2,5-Dibromophenyl)sulfonylimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of stability testing for this compound?

A1: Stability testing is crucial to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies help to determine the intrinsic stability of the molecule, identify potential degradation products, and elucidate degradation pathways.[1][3] The data generated is essential for developing a stable formulation, defining appropriate storage conditions, and establishing a re-test period or shelf life.[2]

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A2: Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to predict its long-term stability.[2] Typical stress conditions include:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.[1][3]

  • Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide.[2][3]

  • Thermal Stress: Exposure to high temperatures.[1][3]

  • Photostability: Exposure to a combination of visible and ultraviolet light.[2][4]

Q3: What analytical techniques are most suitable for monitoring the stability of this compound and its degradation products?

A3: The most common and effective analytical technique for stability testing is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Photodiode Array (PDA) detector.[1] This method, when properly developed and validated, can separate the parent compound from its degradation products, allowing for accurate quantification of any changes. This is referred to as a stability-indicating method.[5][6] Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) to help identify the structure of the degradation products.[7]

Q4: What are the potential degradation pathways for this compound?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No degradation observed under stress conditions. The compound is exceptionally stable, or the stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidant), extend the exposure time, or increase the temperature.[1] Ensure the analytical method is sensitive enough to detect small amounts of degradation.
Complete degradation of the compound is observed immediately. The stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[3]
Poor peak shape or resolution in the HPLC chromatogram. The analytical method is not optimized for separating the parent compound and its degradants.Modify the mobile phase composition, gradient, flow rate, or column type. Ensure the column is not overloaded.
Mass balance is not within the acceptable range (typically 90-110%). Some degradation products may not be eluting from the HPLC column or are not detected by the detector. Degradants may be volatile.Adjust the mobile phase to ensure all components elute. Use a detector with a broader detection range (e.g., PDA) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). If degradants are volatile, consider using Gas Chromatography (GC).
Inconsistent or irreproducible stability results. Variability in experimental conditions (e.g., temperature, light exposure, sample preparation). The compound may be interacting with the container.Tightly control all experimental parameters. Use inert sample containers (e.g., glass). Ensure consistent and accurate sample preparation.

Experimental Protocols

General Forced Degradation Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

G General Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_compound Prepare Stock Solution of this compound hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep_compound->hydrolysis Expose to oxidation Oxidative Stress (e.g., H2O2) prep_compound->oxidation Expose to thermal Thermal Stress (Heat) prep_compound->thermal Expose to photo Photolytic Stress (UV/Vis Light) prep_compound->photo Expose to prep_stress Prepare Stress Agents (Acid, Base, Oxidant) sampling Sample at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Evaluation (Assay, Purity, Mass Balance) hplc->data

Caption: A flowchart illustrating the key stages of a forced degradation study.

Hypothetical Degradation Pathway

This diagram illustrates a potential degradation pathway for this compound based on the known reactivity of its functional groups.

G Hypothetical Degradation Pathway parent This compound hydrolysis_product 2,5-Dibromobenzenesulfonic Acid + Imidazole parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidized Imidazole Species parent->oxidation_product Oxidation (e.g., H2O2) photo_product Photodegradation Products parent->photo_product Photolysis (UV/Vis)

Caption: Potential degradation routes for this compound.

Detailed Methodologies

1. Hydrolytic Stability

  • Protocol:

    • Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples immediately.

    • Analyze all samples by a stability-indicating HPLC method.

2. Oxidative Stability

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Store the solution at room temperature or a slightly elevated temperature.

    • Withdraw aliquots at specified time points.

    • Analyze the samples by a stability-indicating HPLC method.

3. Thermal Stability

  • Protocol:

    • Place the solid compound in a controlled temperature oven (e.g., 80 °C).

    • For solution stability, prepare a solution in a suitable solvent and incubate at a controlled temperature.

    • Withdraw samples at specified time points.

    • For solid samples, dissolve in a suitable solvent before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

4. Photostability

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines.[4][8]

    • The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours/square meter.[4]

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the exposed and control samples by a stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 hours60 °CDataData
Base Hydrolysis0.1 M NaOH8 hours60 °CDataData
Neutral HydrolysisWater24 hours60 °CDataData
Oxidation3% H₂O₂24 hoursRoom TempDataData
Thermal (Solid)N/A48 hours80 °CDataData
Thermal (Solution)N/A24 hours60 °CDataData
Photolytic (Solid)>1.2 million lux hAmbientDataData
Photolytic (Solution)>1.2 million lux hAmbientDataData

*Data to be filled in by the researcher based on experimental results.

References

Technical Support Center: 1-(2,5-Dibromophenyl)sulfonylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole.

Troubleshooting Guide: Side Product Formation

The synthesis of this compound from 2,5-dibromobenzenesulfonyl chloride and imidazole can be accompanied by the formation of several side products. Understanding and mitigating these impurities is crucial for obtaining a high-purity final product.

Common Issues and Solutions

Issue Potential Cause(s) Suggested Solutions Analytical Method for Detection
Presence of 2,5-Dibromobenzenesulfonic Acid Hydrolysis of the starting material, 2,5-dibromobenzenesulfonyl chloride, due to moisture in the reaction solvent or reagents.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Minimize reaction time.HPLC-UV, LC-MS
Formation of 1,3-Bis(2,5-dibromophenylsulfonyl)imidazole Use of an excess of 2,5-dibromobenzenesulfonyl chloride relative to imidazole. The initially formed product reacts further.- Use a stoichiometric amount or a slight excess of imidazole.- Control the rate of addition of the sulfonyl chloride to the reaction mixture.HPLC-UV, LC-MS, NMR
Unreacted Starting Materials - Incomplete reaction due to insufficient reaction time or temperature.- Poor mixing.- Increase reaction time or temperature as appropriate.- Ensure efficient stirring of the reaction mixture.HPLC-UV, TLC
C-Sulfonylation of Imidazole While less common for the imidazole ring itself, C-sulfonylation can occur under certain conditions, leading to isomers.- Optimize reaction conditions, particularly the choice of base and solvent, to favor N-sulfonylation.HPLC-UV, LC-MS, NMR

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most frequently encountered side product is 2,5-dibromobenzenesulfonic acid. This arises from the hydrolysis of the starting material, 2,5-dibromobenzenesulfonyl chloride, in the presence of water. It is crucial to use anhydrous reaction conditions to minimize the formation of this impurity.

Q2: How can I minimize the formation of the di-substituted side product, 1,3-Bis(2,5-dibromophenylsulfonyl)imidazole?

A2: The formation of the di-substituted imidazole is favored when an excess of 2,5-dibromobenzenesulfonyl chloride is used. To minimize this, it is recommended to use imidazole in a stoichiometric or slight molar excess. Careful control of the addition of the sulfonyl chloride to the imidazole solution can also help to prevent localized high concentrations of the sulfonyl chloride, further reducing the likelihood of di-substitution.

Q3: What are the recommended purification methods to remove these side products?

A3: A combination of techniques is often most effective.

  • Crystallization: The desired product, this compound, can often be purified by recrystallization from a suitable solvent system. This is effective for removing both more polar impurities like the sulfonic acid and less polar impurities like unreacted starting materials.

  • Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can effectively separate the desired product from its side products.

  • Aqueous Work-up: An initial aqueous work-up can help to remove the water-soluble 2,5-dibromobenzenesulfonic acid. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can further aid in the removal of acidic impurities.

Q4: Are there any specific analytical methods to quantify the purity of this compound?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and effective method for assessing the purity of the final product and quantifying any impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid) typically provides good separation of the main product from potential side products. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.

Experimental Protocols

General Synthetic Protocol for this compound

This is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

  • Reaction Setup: To a solution of imidazole (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran) under an inert atmosphere, add a suitable base (e.g., triethylamine, 1.1 eq).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in the same anhydrous solvent to the imidazole solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acidic solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction for the synthesis of this compound and a key side reaction leading to the formation of 2,5-dibromobenzenesulfonic acid.

ReactionPathways imidazole Imidazole main_product This compound imidazole->main_product Desired Reaction sulfonyl_chloride 2,5-Dibromobenzenesulfonyl Chloride sulfonyl_chloride->main_product side_product 2,5-Dibromobenzenesulfonic Acid sulfonyl_chloride->side_product Hydrolysis (Side Reaction) water Water (Trace) water->side_product

Optimizing reaction conditions for sulfonylimidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sulfonylimidazole Synthesis

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the synthesis of sulfonylimidazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

A1: Low yields in sulfonylimidazole synthesis can stem from several factors. Systematically investigate the following:

  • Reagent Quality: Ensure the purity of your starting materials. Sulfonyl chlorides can degrade upon exposure to moisture, and the imidazole source should be pure.

  • Base Selection: The choice of base is critical. Organic bases like triethylamine (TEA) or pyridine are common, but inorganic bases can also be used. The stoichiometry of the base is important; using a slight excess can help drive the reaction to completion. However, a large excess of some bases can lead to side reactions or decomposition of the transfer agent.[1]

  • Solvent Choice: The reaction should be conducted in a suitable aprotic solvent. Acetonitrile (MeCN) is a common choice due to its ability to dissolve both the sulfonylating agent and the imidazole.[2] Dichloromethane (DCM) and tetrahydrofuran (THF) are also frequently used. The polarity and solubility characteristics of the solvent can significantly impact reaction rates. In some cases, polar aprotic solvents at low temperatures have been shown to be effective.[1]

  • Reaction Temperature: Most sulfonylation reactions are performed at room temperature or slightly below (0 °C) to control exotherms and minimize side reactions. If the reaction is sluggish, gentle heating might be necessary, but this should be optimized carefully to avoid product decomposition.

  • Moisture Control: The reaction is sensitive to water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

Q2: I'm observing significant side product formation. What are the likely side reactions?

A2: The primary side reaction is the hydrolysis of the highly reactive sulfonyl chloride by any trace moisture, which forms the corresponding sulfonic acid. Another potential issue is the di-sulfonylation of imidazole if the stoichiometry is not carefully controlled. Additionally, if using a sulfonyl azide-based synthesis route, the addition of an organic base can sometimes lead to the rapid decomposition of the imidazolium transfer agent, resulting in low yields or no product formation.[1]

Q3: How do I choose the optimal sulfonylating agent for my synthesis?

A3: The most common sulfonylating agents are sulfonyl chlorides. However, other reagents can be used:

  • Sulfonyl Chlorides: Readily available and highly reactive. This is the most traditional route.[3]

  • Sulfonyl Azides: Used in diazo-transfer reactions and can be effective for specific substrates.[1][2] Imidazole-1-sulfonyl azide and its salts are valuable reagents, with the hydrogen sulfate salt being noted for its enhanced stability.[2]

  • Imidazolium Salts: Novel imidazolium salts can act as efficient sulfonyl azide transfer agents.[1]

The choice depends on the specific imidazole substrate, desired reactivity, and safety considerations. For instance, some arylsulfamoyl azides cannot be prepared from sulfamoyl chlorides due to undesired chlorination of the aromatic ring, making alternative methods necessary.[1]

Q4: My final product is difficult to purify. What purification strategies are recommended?

A4:

  • Aqueous Work-up: A standard aqueous work-up is the first step. This will remove water-soluble impurities and unreacted inorganic salts.

  • Crystallization: If the sulfonylimidazole is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether) is often the most effective method for achieving high purity.

  • Column Chromatography: For oils or solids that are difficult to crystallize, flash column chromatography on silica gel is the standard method. A gradient elution system, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically effective.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is key to maximizing yield and purity. The following tables summarize reported conditions for related sulfonamide and sulfonyl azide syntheses, which can serve as a starting point for optimizing sulfonylimidazole synthesis.

Table 1: Solvent and Base Effects on Sulfonyl Azide Transfer

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Et3N (2.0)MeCN0 to rt120
2DBU (2.0)MeCN0 to rt120
3NoneMeCN0 to rt1282
4NoneDCM0 to rt1275
5NoneTHF0 to rt1268

Data adapted from a study on sulfamoyl azide synthesis, demonstrating the negative impact of organic bases and the effectiveness of polar aprotic solvents.[1]

Table 2: Influence of Solvent System on Imidazole-1-sulfonyl Azide Synthesis

EntrySolvent System (EtOAc:MeCN)Work-up MethodYield (%)
10:1Aqueous Wash35
20:1EtOAc Extraction60
31:1Aqueous Wash61
41:0 (Neat EtOAc)Aqueous Wash78 ± 4

Data adapted from a study on the synthesis of a diazo-transfer reagent, highlighting how solvent choice during reaction and work-up significantly impacts isolated yield.[2]

Visual Guides: Workflows and Troubleshooting

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of a sulfonylimidazole.

G reagents 1. Reagent Preparation (Imidazole, Sulfonyl Chloride, Base, Solvent) reaction 2. Reaction Setup (Inert Atmosphere, 0°C to RT) reagents->reaction monitoring 3. Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup 4. Aqueous Work-up (Quench, Extract, Dry) monitoring->workup purification 5. Purification (Chromatography or Recrystallization) workup->purification analysis 6. Product Analysis (NMR, HRMS, mp) purification->analysis

Caption: Standard workflow for sulfonylimidazole synthesis.

Troubleshooting Decision Tree

This diagram provides a logical guide for troubleshooting common issues encountered during synthesis.

G start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product reagent_purity Check Reagent Purity (Especially Sulfonyl Chloride) low_yield->reagent_purity Possible Cause reaction_conditions Optimize Conditions (Base, Solvent, Temp) low_yield->reaction_conditions Possible Cause moisture Ensure Anhydrous Conditions low_yield->moisture Possible Cause side_reactions Identify Side Products (MS) (e.g., Hydrolysis) impure_product->side_reactions Possible Cause purification_method Refine Purification (Recrystallize, Optimize Chromatography) impure_product->purification_method Solution

Caption: Troubleshooting guide for sulfonylimidazole synthesis.

Experimental Protocol: General Procedure for N-Sulfonylation of Imidazole

This protocol provides a representative method for the synthesis of an N-arylsulfonylimidazole.

Materials:

  • Imidazole (1.0 equiv)

  • Arylsulfonyl chloride (1.05 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 equiv) and anhydrous DCM. Place the flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equiv) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the arylsulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (imidazole) is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-arylsulfonylimidazole.

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).

References

Technical Support Center: Crystallization of 1-(2,5-Dibromophenyl)sulfonylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-(2,5-Dibromophenyl)sulfonylimidazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization of this compound.

Issue 1: The compound does not dissolve in the chosen solvent.

  • Question: I am trying to dissolve this compound in a solvent to start the crystallization process, but it remains insoluble even with heating. What should I do?

  • Answer: This indicates that the solvent is not suitable for your compound at the concentration and temperature you are using. The polarity of the solvent may not be appropriate for the dibromophenyl)sulfonylimidazole moiety.

    • Recommendation 1: Solvent Selection. Consult the solvent miscibility chart and consider a solvent with a different polarity. For compounds with aromatic rings and sulfonyl groups, solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, or a mixture of solvents (e.g., ethanol/water) can be effective.[1] Halogenated aryl compounds can sometimes crystallize well from boiling hexanes or petroleum ether.[2]

    • Recommendation 2: Increase Temperature. Ensure you are heating the mixture to the boiling point of the solvent, as solubility generally increases with temperature.[3] Use a reflux condenser to prevent solvent loss.

    • Recommendation 3: Reduce the Amount of Solute. You may be trying to dissolve too much compound in a given volume of solvent. Try using a smaller amount of the solid or increasing the volume of the solvent.

Issue 2: No crystals form upon cooling.

  • Question: My compound dissolved completely in the hot solvent, but no crystals have formed even after cooling for an extended period. What is the problem?

  • Answer: This is a common issue and usually indicates that the solution is not supersaturated, or the nucleation process has not been initiated.

    • Recommendation 1: Induce Crystallization.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed crystal.

    • Recommendation 2: Increase Concentration. Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4] Be careful not to evaporate too much solvent, as this can cause the compound to "crash out" as an amorphous solid.

    • Recommendation 3: Use an Anti-Solvent. If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly turbid. Then, allow it to cool slowly. For example, if your compound is dissolved in ethanol, you could slowly add water.[5]

Issue 3: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling, my compound separated as an oily liquid instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.

    • Recommendation 1: Adjust the Solvent System. The polarity of the solvent may be too similar to that of the solute. Try a less polar solvent or a solvent pair.[5] For instance, if you are using a highly polar solvent, try a mixture with a non-polar solvent.

    • Recommendation 2: Slower Cooling. Allow the solution to cool more slowly to give the molecules time to arrange themselves into a crystal lattice. You can insulate the flask to slow down the cooling rate.[4]

    • Recommendation 3: Redissolve and Dilute. Reheat the solution to dissolve the oil, add a small amount of additional solvent to dilute the solution, and then cool it slowly.[4]

Issue 4: The resulting crystals are very small or appear as a fine powder.

  • Question: I managed to get crystals, but they are very fine, like a powder. How can I obtain larger crystals?

  • Answer: The formation of very small crystals is often a result of rapid crystallization from a highly supersaturated solution.

    • Recommendation 1: Slower Cooling. As mentioned before, slower cooling allows for the formation of larger, more well-defined crystals.[4]

    • Recommendation 2: Reduce Supersaturation. Use slightly more solvent than the minimum required to dissolve the compound at the boiling point. This will reduce the degree of supersaturation upon cooling, favoring slower crystal growth.[4]

    • Recommendation 3: Use a Solvent with Moderate Solubility. An ideal crystallization solvent is one in which the compound has high solubility at high temperatures and moderate to low solubility at low temperatures. This allows for a controlled crystallization process.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for the crystallization of this compound?

    • A1: The ideal solvent is determined empirically. Based on the structure (a halogenated aromatic sulfonylimidazole), good starting points would be ethanol, isopropanol, ethyl acetate, dichloromethane, or a mixture such as ethanol/water.[1][2] It is recommended to perform small-scale solubility tests with a range of solvents to find the most suitable one.

  • Q2: How can I remove colored impurities during crystallization?

    • A2: If your solution has a colored tint, you can add a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb your product, leading to a lower yield.

  • Q3: My yield is very low. What are the possible reasons?

    • A3: A low yield can be due to several factors:

      • Using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor.[4]

      • Premature crystallization during hot filtration.

      • Loss of material during transfers.

      • The compound may not be pure, and the impurities are preventing a higher yield of the desired crystalline product.

  • Q4: How does the solvent affect the crystal shape (morphology)?

    • A4: The solvent can have a significant impact on the crystal habit.[6] Interactions between the solvent and the different faces of the growing crystal can either inhibit or promote growth in specific directions, leading to different crystal shapes (e.g., needles, plates, prisms).[7][8] For example, polar solvents might favor the growth of more elongated, needle-like crystals in some cases.[9]

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventPolarity IndexSolubility at 25°C (g/100mL)Solubility at Boiling Point (g/100mL)
Water10.2InsolubleInsoluble
Hexane0.1< 0.10.5
Toluene2.40.55.0
Dichloromethane3.12.015.0
Ethyl Acetate4.41.512.0
Isopropanol3.90.88.0
Ethanol4.31.010.0
Acetonitrile5.81.211.0
Tetrahydrofuran (THF)4.03.020.0

Note: This data is illustrative and intended for guidance. Actual solubilities should be determined experimentally.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3][10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[10]

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Mandatory Visualization

TroubleshootingWorkflow cluster_troubleshooting_no_crystals Troubleshooting: No Crystals cluster_troubleshooting_oiling_out Troubleshooting: Oiling Out start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out Yes no_crystals No Crystals Form crystals_form->no_crystals No good_crystals Collect Crystals oiling_out->good_crystals No oiled_out Compound 'Oils Out' oiling_out->oiled_out Yes induce Induce Crystallization (Scratch/Seed) no_crystals->induce concentrate Concentrate Solution no_crystals->concentrate anti_solvent Add Anti-Solvent no_crystals->anti_solvent slower_cooling Slower Cooling oiled_out->slower_cooling change_solvent Change Solvent/Solvent Pair oiled_out->change_solvent redissolve_dilute Redissolve and Dilute oiled_out->redissolve_dilute induce->cool concentrate->cool anti_solvent->cool slower_cooling->dissolve change_solvent->dissolve redissolve_dilute->dissolve

Caption: Troubleshooting workflow for crystallization.

SolventSelectionLogic cluster_solvents Solvent Polarity Spectrum compound {this compound | - Halogenated Aryl - Sulfonylimidazole} nonpolar Non-Polar (e.g., Hexane, Toluene) compound->nonpolar Less Likely to be a Good Single Solvent intermediate Intermediate Polarity (e.g., DCM, THF, Ethyl Acetate) compound->intermediate Good Starting Point polar_protic Polar Protic (e.g., Ethanol, Isopropanol) compound->polar_protic Often Effective in Mixtures (e.g., with Water) intermediate->nonpolar Consider for Solvent Pairs (Anti-Solvent) intermediate->polar_protic Consider for Solvent Pairs polar_aprotic Polar Aprotic (e.g., Acetonitrile) polar_protic->nonpolar Consider for Solvent Pairs (Anti-Solvent)

Caption: Solvent selection logic based on compound structure.

References

Technical Support Center: Synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct synthetic route involves a two-step process. The first step is the preparation of the key intermediate, 2,5-dibromobenzenesulfonyl chloride. The second step is the N-sulfonylation of imidazole with the prepared sulfonyl chloride in the presence of a base.

Q2: Where can I obtain the starting material, 2,5-dibromobenzenesulfonyl chloride?

A2: 2,5-Dibromobenzenesulfonyl chloride is a commercially available reagent. It can be purchased from various chemical suppliers. It is a solid with a reported melting point of 69-73 °C.

Q3: What are the critical parameters to control during the N-sulfonylation of imidazole?

A3: Key parameters to control include the reaction temperature, the choice of base and solvent, the stoichiometry of the reactants, and the reaction time. Careful control of these parameters is crucial for maximizing yield and minimizing the formation of impurities.

Q4: What are some common side reactions to be aware of during the synthesis?

A4: A primary side reaction is the hydrolysis of the highly reactive 2,5-dibromobenzenesulfonyl chloride by moisture, which leads to the formation of the corresponding sulfonic acid. Another potential side reaction is the di-sulfonylation of imidazole, especially if an excess of the sulfonyl chloride is used. Imidazole ring opening can also occur under harsh basic conditions.

Q5: What are the recommended purification methods for the final product?

A5: The crude product can typically be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of method will depend on the purity of the crude product and the scale of the reaction.

Experimental Protocols

Synthesis of 2,5-Dibromobenzenesulfonyl Chloride (Illustrative)

While 2,5-dibromobenzenesulfonyl chloride is commercially available, a representative synthesis from 2,5-dibromoaniline is provided below for informational purposes.

Methodology:

  • Diazotization: 2,5-dibromoaniline is dissolved in a mixture of hydrochloric acid and acetic acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Sulfonylation: The cold diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.

  • Work-up: The reaction mixture is poured onto ice, and the precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2,5-dibromobenzenesulfonyl chloride.

Synthesis of this compound

Methodology:

  • Reaction Setup: To a solution of imidazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a base (e.g., triethylamine, 1.1 eq) is added. The mixture is stirred at room temperature for 15 minutes.

  • Addition of Sulfonyl Chloride: A solution of 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in the same solvent is added dropwise to the imidazole solution at 0 °C (ice bath).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), while monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Conditions for N-Sulfonylation of Imidazole

ParameterCondition 1Condition 2Condition 3
Base Triethylamine (TEA)Sodium Hydride (NaH)Potassium Carbonate (K2CO3)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)
Temperature 0 °C to rt0 °C to rtrt
Reaction Time 4 hours6 hours12 hours
Representative Yield 75-85%80-90%60-70%

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature. - Use a stronger base (e.g., NaH).
Hydrolysis of sulfonyl chloride.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere.
Product loss during work-up.- Optimize extraction and purification steps.
Presence of Impurities Unreacted starting materials.- Ensure correct stoichiometry. - Monitor reaction to completion by TLC.
2,5-Dibromobenzenesulfonic acid.- Perform the reaction under strictly anhydrous conditions.
Di-sulfonated imidazole.- Use a slight excess of imidazole. - Add the sulfonyl chloride slowly.
Reaction Fails to Start Inactive reagents.- Check the quality of the sulfonyl chloride and imidazole.
Insufficiently strong base.- Switch to a stronger base like sodium hydride.

Visualizations

experimental_workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Work-up & Purification A Imidazole in Solvent B Add Base (e.g., TEA) A->B C Cool to 0 °C B->C Stir for 15 min D Add 2,5-Dibromobenzenesulfonyl Chloride Solution C->D E Stir at Room Temperature D->E F Quench with Water E->F Monitor by TLC G Extraction & Drying F->G H Solvent Removal G->H I Purification (Recrystallization or Chromatography) H->I J J I->J Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Experiment Outcome LowYield Low Yield? Start->LowYield Impurities Impurities Present? LowYield->Impurities No IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn Yes Hydrolysis Sulfonyl Chloride Hydrolysis LowYield->Hydrolysis Yes WorkupLoss Work-up Loss LowYield->WorkupLoss Yes NoReaction No Reaction? Impurities->NoReaction No UnreactedSM Unreacted Starting Materials Impurities->UnreactedSM Yes SulfonicAcid Sulfonic Acid Formation Impurities->SulfonicAcid Yes DiSulfonylation Di-Sulfonylation Impurities->DiSulfonylation Yes InactiveReagents Inactive Reagents NoReaction->InactiveReagents Yes WrongBase Incorrect Base NoReaction->WrongBase Yes Successful Successful Synthesis NoReaction->Successful No IncompleteRxn->LowYield Hydrolysis->LowYield WorkupLoss->LowYield UnreactedSM->Impurities SulfonicAcid->Impurities DiSulfonylation->Impurities InactiveReagents->NoReaction WrongBase->NoReaction

Caption: Troubleshooting decision tree for the synthesis of this compound.

Preventing degradation of 1-(2,5-Dibromophenyl)sulfonylimidazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(2,5-Dibromophenyl)sulfonylimidazole. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent its degradation in solution. The information provided is based on the general chemical properties of sulfonyl-containing compounds and related molecules, as specific stability data for this compound is limited.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound in solution.

Issue 1: Rapid degradation of the compound in aqueous solution.

  • Possible Cause: Hydrolysis of the sulfonylimidazole linkage. This is often catalyzed by acidic or basic conditions.[1] Sulfonylurea compounds, which are structurally related, are known to be susceptible to pH-dependent hydrolysis.[1][2]

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your solution is neutral (pH 6-8). Most drugs exhibit maximum stability in this range.[3] Use a buffered solution to maintain a stable pH.

    • Solvent Choice: If possible, use a non-aqueous or a co-solvent system to reduce the concentration of water. A mixture of an organic solvent (e.g., DMSO, acetonitrile) and water might be a suitable option.

    • Temperature: Perform experiments at the lowest feasible temperature to slow down the degradation kinetics.[3][4] Store stock solutions at or below -20°C.[5]

Issue 2: Compound degradation observed after exposure to light.

  • Possible Cause: Photodegradation. Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or even ambient light.[4][6][7]

  • Troubleshooting Steps:

    • Light Protection: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.

    • Minimize Exposure: Prepare solutions fresh and minimize the time they are exposed to light during experimental procedures.

Issue 3: Inconsistent results or loss of compound activity over a short period.

  • Possible Cause: Oxidative degradation or reaction with other components in the solution. The presence of oxidizing agents or radicals can lead to the degradation of sulfonamides.[6][8]

  • Troubleshooting Steps:

    • Degas Solvents: If sensitivity to oxygen is suspected, degas your solvents before use.

    • Avoid Incompatible Reagents: Be cautious of other reagents in your solution that could act as oxidizing agents.

    • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility with the experimental system must be verified.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on related sulfonylurea and sulfonamide compounds, the primary degradation pathway is likely the cleavage of the sulfonylurea bridge (S-N bond) through hydrolysis.[1] This would result in the formation of 2,5-dibromobenzenesulfonic acid and imidazole. Photodegradation could also lead to the formation of various photoproducts through radical reactions.[6][9]

Q2: What is the ideal solvent for dissolving and storing this compound?

Q3: How should I store my solutions of this compound?

A3: For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to store stock solutions in an inert solvent at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.

Q4: What analytical techniques can I use to monitor the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for monitoring the degradation of small molecules.[1][2] The disappearance of the parent compound peak and the appearance of new peaks corresponding to degradation products can be tracked over time. For identification of the degradation products, Mass Spectrometry (MS) coupled with HPLC (LC-MS) would be the method of choice.[1][10]

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: Avoid strong acids, strong bases, and strong oxidizing agents, as these are likely to accelerate the degradation of the sulfonylimidazole moiety. The stability in the presence of other specific reagents should be determined empirically.

Data Presentation

The following table can be used to record and compare the stability of this compound under various conditions.

Condition Solvent System pH Temperature (°C) Light Exposure Initial Concentration (µM) % Remaining after 24h % Remaining after 72h
ControlDMSON/A4Dark10
Aqueous 1PBS7.425Ambient10
Aqueous 2PBS7.44Ambient10
Aqueous 3PBS7.44Dark10
AcidicAcetate Buffer5.025Dark10
BasicTris Buffer8.525Dark10

Experimental Protocols

Protocol 1: General Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a given solution.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µM in the desired test buffers (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 5.0, Tris buffer pH 8.5).

  • Incubation: Aliquot the test solutions into separate vials for each time point and condition (e.g., 0h, 4h, 8h, 24h, 48h). Incubate the vials under the desired conditions (e.g., room temperature in the dark, 4°C exposed to light).

  • Sample Analysis: At each time point, quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile) and analyze the samples by HPLC-UV.

  • Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the 0h time point.

Visualizations

The following diagrams illustrate key concepts related to the degradation and analysis of this compound.

cluster_degradation Potential Degradation Pathways Compound 1-(2,5-Dibromophenyl) sulfonylimidazole Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Compound->Hydrolysis Photodegradation Photodegradation (Light) Compound->Photodegradation Degradation_Products Degradation Products (e.g., 2,5-Dibromobenzenesulfonic acid + Imidazole) Hydrolysis->Degradation_Products Photodegradation->Degradation_Products cluster_workflow Troubleshooting Workflow for Compound Degradation Start Compound Degradation Observed Check_pH Check and Adjust pH to Neutral (6-8) Start->Check_pH Protect_Light Protect from Light Check_pH->Protect_Light Degradation Persists Stable Compound is Stable Check_pH->Stable Problem Solved Control_Temp Lower Temperature Protect_Light->Control_Temp Degradation Persists Protect_Light->Stable Problem Solved Solvent Consider Co-solvent System Control_Temp->Solvent Degradation Persists Control_Temp->Stable Problem Solved Solvent->Stable Problem Solved cluster_protocol Experimental Workflow for Stability Study A Prepare Stock Solution (in DMSO) B Dilute into Test Buffers (Varying pH, Temp, Light) A->B C Incubate for Specific Time Points B->C D Quench Reaction and Analyze by HPLC C->D E Quantify Remaining Compound and Assess Stability D->E

References

Technical Support Center: Synthesis of Dibromophenyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and subsequent reactions of dibromophenyl compounds.

Troubleshooting Guides

Electrophilic Bromination

This guide addresses common issues during the direct bromination of aromatic compounds to yield dibromophenyl derivatives.

Problem: Low or No Yield of Dibrominated Product

Possible Cause Suggested Solution Explanation
Insufficient Catalyst Activity - Ensure the Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is anhydrous. - Consider using a more reactive brominating agent like a tetraalkylammonium tribromide for activated aromatic compounds.[1]Lewis acids are crucial for polarizing the Br-Br bond, making bromine more electrophilic.[2][3] Moisture can deactivate the catalyst.
Deactivated Aromatic Ring - Use stronger Lewis acids or harsher reaction conditions (higher temperature). - If the ring has strongly deactivating groups, consider alternative synthetic routes.Electron-withdrawing groups make the aromatic ring less nucleophilic and less reactive towards electrophiles.
Inappropriate Solvent - For non-polar substrates, solvents like dichloromethane or carbon tetrachloride are common. - The choice of solvent can influence reaction rates; for some systems, polar solvents might be beneficial, while for others, non-polar solvents are preferred.[4][5]The solvent can affect the stability of the reaction intermediates.[5]

Problem: Poor Regioselectivity (Incorrect Isomer Formation)

Possible Cause Suggested Solution Explanation
Steric Hindrance - For bulky substrates, the electrophile may preferentially attack the less sterically hindered positions. Consider this when predicting the major product.The size of both the substituent on the ring and the electrophile can influence the position of bromination.
Electronic Effects of Substituents - Activating groups (e.g., -OCH₃, -NH₂) direct ortho- and para-, while deactivating groups (e.g., -NO₂) direct meta-.[6] - For highly activating groups, para-substitution is often favored.[7]The electronic nature of the substituents on the benzene ring governs the position of electrophilic attack.[7]
Reaction Temperature - Lowering the reaction temperature can sometimes improve selectivity between ortho and para positions.[7]At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, often leading to higher selectivity.[7]

Problem: Over-bromination (Formation of Tri- or Poly-brominated Products)

Possible Cause Suggested Solution Explanation
Highly Activated Aromatic Ring - For strongly activating groups like -NH₂ or -OH, protect the functional group to reduce its activating effect (e.g., acetylate an amine).[8][9]Protecting groups make the substituent less electron-donating, thus reducing the ring's reactivity and preventing over-bromination.[8][9]
Excess Brominating Agent - Use a stoichiometric amount of the brominating agent or add it portion-wise to the reaction mixture.Controlling the amount of the electrophile can help to limit the extent of bromination.

. Experimental Workflow for Electrophilic Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve aromatic substrate in an appropriate anhydrous solvent B Add anhydrous Lewis acid catalyst (e.g., FeBr3) A->B C Slowly add bromine (or other brominating agent) at controlled temperature B->C D Monitor reaction progress by TLC or GC C->D E Quench reaction (e.g., with sodium thiosulfate solution) D->E Upon completion F Extract with an organic solvent E->F G Wash organic layer, dry, and concentrate F->G H Purify by recrystallization or column chromatography G->H

Caption: General workflow for electrophilic bromination.

Suzuki-Miyaura Cross-Coupling

This guide focuses on issues arising when using dibromophenyl compounds as substrates in Suzuki-Miyaura cross-coupling reactions.

Problem: Low Yield of Coupled Product

Possible Cause Suggested Solution Explanation
Catalyst Inactivity - Use pre-catalysts or ensure the active Pd(0) species is generated efficiently. - Increase catalyst loading, though optimization is key to avoid side reactions and high costs.[10][11]The active form of the catalyst is Pd(0), and its concentration can be a limiting factor.
Ineffective Base or Solvent - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene).[12] - The presence of water can be crucial for the activity of some base/solvent systems.The base is essential for the transmetalation step, and the solvent affects the solubility of reagents and catalyst stability.[12][13]
Protodeboronation of Boronic Acid - Use anhydrous conditions with a base like K₃PO₄ if protodeboronation is suspected.[12] - Use boronic esters (e.g., pinacol esters) which are more stable.This side reaction consumes the boronic acid, leading to the formation of an Ar-H bond instead of the desired Ar-Ar' bond.[12]

Problem: Lack of Regioselectivity with Non-symmetric Dibromobenzenes

Possible Cause Suggested Solution Explanation
Similar Reactivity of Bromine Atoms - Exploit subtle electronic or steric differences. The more electron-deficient or less sterically hindered bromine is likely to react faster.[14]Oxidative addition of the C-Br bond to the palladium catalyst is the first step and its rate can be influenced by the local electronic and steric environment.[14]
Substituent Effects - Certain substituents, like alkenes, can direct the regioselectivity of the coupling reaction.[14][15]Neighboring groups can influence the rate of oxidative addition at a specific C-Br bond.[14]

. Troubleshooting Logic for a Failed Suzuki Coupling

G node_action node_action Start Reaction Failed (Low/No Product) Q1 Starting materials consumed? Start->Q1 Q2 Side products observed? Q1->Q2 Yes A1 Check catalyst activity. Increase catalyst loading. Optimize temperature. Q1->A1 No Q3 Is protodeboronation product present? Q2->Q3 Q4 Is homocoupling product present? Q2->Q4 A2 Optimize base and solvent. Screen different ligands. Q3->A2 No A3 Use anhydrous conditions. Switch to a more stable boronic ester. Q3->A3 Yes Q4->A2 No A4 Ensure reaction is oxygen-free. Degas solvents thoroughly. Q4->A4 Yes

Caption: Decision tree for troubleshooting a failed Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of dibromobenzene isomers that are difficult to separate. What can I do?

A1: Separating dibromobenzene isomers can be challenging due to their similar polarities.

  • Column Chromatography: While difficult, careful optimization of the solvent system (e.g., using a very non-polar eluent like heptane with a small amount of a slightly more polar solvent) and using a long column can sometimes provide separation.

  • Recrystallization: Fractional crystallization can be effective if there is a significant difference in the solubility of the isomers in a particular solvent. Multiple recrystallizations may be necessary.

  • Preparative HPLC: For small scales, preparative HPLC with a suitable column (e.g., C18 or phenyl-hexyl) can be an effective, albeit more expensive, option.[16]

  • Alternative Separation Techniques: For industrial applications, methods like melt crystallization or selective adsorption might be employed. Some research also explores separation through co-crystallization with a host molecule.[17]

Q2: My electrophilic bromination reaction is very slow and gives a low yield, even with a Lewis acid catalyst. Why might this be?

A2: This is a common issue, particularly with electron-deficient aromatic rings.

  • Deactivated Substrate: If your starting material has strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), the aromatic ring is deactivated towards electrophilic attack. You may need to use more forcing conditions, such as higher temperatures or a stronger Lewis acid.

  • Catalyst Quality: Ensure your Lewis acid (e.g., FeBr₃) is anhydrous. Moisture will deactivate it.

  • Solvent Effects: The solvent can play a role. In some cases, changing the solvent can affect the reaction rate.[4][5]

Q3: In the Suzuki coupling of my dibromophenyl compound, I am getting a mixture of mono- and di-substituted products. How can I favor the mono-substituted product?

A3: To favor mono-substitution, you can try the following:

  • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. Using a large excess will drive the reaction towards di-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-substituted product is the major component. Lowering the reaction temperature can sometimes increase selectivity.

  • Regioselectivity: If your dibromophenyl compound is non-symmetric, one bromine atom may be more reactive than the other due to electronic or steric effects.[14] This inherent difference in reactivity can be exploited to achieve selective mono-coupling.

Q4: How do I choose the right Lewis acid for my bromination reaction?

A4: The choice of Lewis acid depends on the reactivity of your aromatic substrate.

  • For activated or neutral rings (e.g., benzene, toluene): Common Lewis acids like FeBr₃ or AlCl₃ are typically sufficient.[2][3]

  • For deactivated rings: A stronger Lewis acid might be necessary.

  • For substrates with acid-sensitive functional groups: Milder Lewis acids or alternative brominating agents that do not require a strong Lewis acid (e.g., N-bromosuccinimide with a catalytic amount of a Lewis acid) may be preferable.[18]

Q5: What is a detailed experimental protocol for a Suzuki-Miyaura coupling with a dibromophenyl substrate?

A5: The following is a general procedure that can be adapted.

General Protocol for Suzuki-Miyaura Coupling

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the dibromophenyl compound (1.0 eq.), the arylboronic acid (1.1-1.2 eq. for mono-coupling, or >2.2 eq. for di-coupling), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

Validation & Comparative

A Comparative Analysis of 1-(2,5-Dibromophenyl)sulfonylimidazole and Other Sulfonylimidazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the performance of sulfonylimidazole derivatives, supported by experimental data.

In the landscape of modern medicinal chemistry, sulfonylimidazole derivatives have emerged as a versatile scaffold, exhibiting a wide range of biological activities, including anticancer and enzyme-inhibitory effects. This guide provides a comparative analysis of 1-(2,5-Dibromophenyl)sulfonylimidazole against other reported sulfonylimidazole derivatives, offering insights into their relative performance based on available preclinical data. While direct experimental data for this compound is not extensively available in the public domain, this comparison is drawn from structurally related compounds to provide a valuable reference for researchers in the field.

The core structure, a sulfonyl group linked to an imidazole ring, serves as a key pharmacophore that can be decorated with various substituents to modulate biological activity, selectivity, and pharmacokinetic properties. The introduction of halogen atoms, such as bromine, onto the phenyl ring is a common strategy to enhance potency, often by increasing lipophilicity and facilitating key interactions within biological targets.

Performance in Enzyme Inhibition

Sulfonylimidazole derivatives have been extensively studied as inhibitors of various enzymes, with a notable focus on carbonic anhydrases (CAs), which are implicated in several diseases, including cancer.[1]

Table 1: Comparative Inhibitory Activity of Sulfonylimidazole Derivatives against Carbonic Anhydrase Isoforms

Compound/DerivativeTarget IsoformInhibition Constant (Kᵢ) (µM)Reference
Tri-aryl imidazole-benzene sulfonamide with 2-Bromo-phenyl substitution (5b) hCA IX0.3[1]
hCA XII1.5[1]
Acetazolamide (Standard Inhibitor) hCA IX0.03[1]
hCA XIINot Reported[1]

hCA: human Carbonic Anhydrase

The data indicates that brominated sulfonylimidazole derivatives can be potent inhibitors of carbonic anhydrase IX, an isoform highly expressed in many tumors.[1] The sub-micromolar inhibitory activity of the 2-bromo-phenyl derivative highlights the potential of halogenated analogs in this class.

Antiproliferative and Cytotoxic Activity

The anticancer potential of sulfonylimidazole derivatives has been evaluated across various cancer cell lines. The substitution pattern on the phenylsulfonyl moiety and the imidazole ring significantly influences their cytotoxic potency.

Table 2: Comparative Antiproliferative Activity of Sulfonylimidazole and Related Derivatives

Compound/DerivativeCell LineIC₅₀ / EC₅₀ / GI₅₀ (µM)Assay TypeReference
Tri-aryl imidazole-benzene sulfonamide with 2-Bromo-phenyl substitution (5b) Various Cancer Cell Lines (Mean)2.8MTT Assay[1]
4-Chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole RAW 264.7 (LPS-induced)0.0033PGE₂ Production Inhibition[2]
4-Chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole RAW 264.7 (LPS-induced)0.0053PGE₂ Production Inhibition[2]
Benzenesulfonamide-bearing imidazole derivative (most active) IGR39 (Melanoma)27.8MTT Assay[3]
MDA-MB-231 (Breast Cancer)20.5MTT Assay[3]
Doxorubicin (Reference Drug) Various Cancer Cell Lines (Mean)1.1MTT Assay[1]

The results demonstrate that sulfonylimidazole derivatives can exhibit potent antiproliferative activity. Halogenated derivatives, in particular, show significant inhibition of cellular proliferation and inflammatory pathways. For instance, chloro-substituted diarylimidazoles demonstrated exceptionally low IC₅₀ values in inhibiting PGE₂ production, a key process in inflammation and cancer.[2]

Structure-Activity Relationship (SAR) Insights

The available data allows for the formulation of several structure-activity relationship (SAR) hypotheses for the sulfonylimidazole scaffold:

SAR_Insights cluster_scaffold Core Scaffold Modification cluster_substituents Substituent Effects cluster_activity Biological Activity Sulfonylimidazole_Core Sulfonylimidazole Core Halogenation Halogenation (e.g., Br, Cl) on Phenyl Ring Sulfonylimidazole_Core->Halogenation Other_Substituents Other Substituents (e.g., Alkyl, Methoxy) Sulfonylimidazole_Core->Other_Substituents Imidazole_Substitution Substitution on Imidazole Ring Sulfonylimidazole_Core->Imidazole_Substitution Increased_Potency Increased Potency & Lipophilicity Halogenation->Increased_Potency Modulated_Selectivity Modulated Selectivity Other_Substituents->Modulated_Selectivity Imidazole_Substitution->Modulated_Selectivity

Caption: Structure-Activity Relationship (SAR) logic for sulfonylimidazole derivatives.

The SAR studies suggest that the nature and position of substituents on both the phenyl and imidazole rings are critical for determining the biological activity. Halogenation of the phenyl ring is a key strategy for enhancing potency.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against human carbonic anhydrase (hCA) isoforms is typically assessed using a stopped-flow CO₂ hydrase assay.[1]

CA_Inhibition_Workflow Start Prepare Enzyme and Inhibitor Solutions Incubation Pre-incubate Enzyme with Inhibitor Start->Incubation Reaction Initiate Reaction with CO₂ Saturated Solution Incubation->Reaction Measurement Monitor pH Change using a Stopped-Flow Instrument Reaction->Measurement Analysis Calculate Ki values Measurement->Analysis

Caption: General workflow for a carbonic anhydrase inhibition assay.

This method measures the enzyme-catalyzed hydration of CO₂, and the inhibition constants (Kᵢ) are determined by measuring the initial rates of reaction at different inhibitor concentrations.

Antiproliferative MTT Assay

The antiproliferative activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat Cells with Various Concentrations of the Compound Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate for 24-72 hours Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent Incubation_24_72h->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC₅₀ values Absorbance_Measurement->IC50_Calculation

Caption: Standard workflow for an MTT antiproliferative assay.

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing a quantitative measure of cell proliferation. The IC₅₀ value, the concentration of a drug that inhibits cell growth by 50%, is then determined.

Conclusion

While direct and extensive comparative data for this compound remains to be published, the analysis of structurally similar sulfonylimidazole derivatives provides a strong foundation for predicting its potential biological profile. The presence of two bromine atoms on the phenyl ring suggests that this compound could exhibit potent inhibitory activity against enzymes like carbonic anhydrases and significant antiproliferative effects against cancer cells. The data presented in this guide, drawn from closely related analogs, underscores the promise of the sulfonylimidazole scaffold in drug discovery and encourages further investigation into the specific properties of this compound. Researchers are encouraged to use the provided experimental protocols as a starting point for their own investigations into this and other novel sulfonylimidazole derivatives.

References

Validating the Biological Target of 1-(2,5-Dibromophenyl)sulfonylimidazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the rigorous validation of a new compound's biological target is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating the biological target of the novel compound 1-(2,5-Dibromophenyl)sulfonylimidazole, with a focus on its potential role as a Tankyrase inhibitor.

Tankyrase (TNKS) enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as promising therapeutic targets, particularly in oncology.[1][2][3] They play a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway, telomere maintenance, and DNA repair.[3][4] Aberrant Wnt signaling is a hallmark of several cancers, making inhibitors of this pathway highly sought after.[3][5] This guide will compare the hypothetical compound this compound with established Tankyrase inhibitors, providing experimental data and protocols to facilitate its target validation.

Comparative Analysis of Tankyrase Inhibitors

To validate this compound as a Tankyrase inhibitor, its performance must be benchmarked against well-characterized inhibitors. The following table summarizes key quantitative data for established Tankyrase inhibitors, which can serve as a reference for evaluating our compound of interest.

CompoundTarget(s)IC50 (TNKS1)IC50 (TNKS2)Cell-based Assay (e.g., STF) IC50Reference
XAV939TNKS1/24 nM1.9 nM~50 nM[2][6]
IWR-1TNKS1/2180 nM60 nM~100 nM[2][6]
G007-LKTNKS1/225 nM13 nM~50 nM[6][7]
NVP-TNKS656TNKS1/21.3 nM0.5 nM4.6 nM[6]
This compound Hypothesized: TNKS1/2 To be determined To be determined To be determined

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments to validate that this compound directly engages and inhibits Tankyrase, leading to the modulation of the Wnt/β-catenin signaling pathway.

In Vitro Tankyrase Enzymatic Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of Tankyrase 1 and 2.

Principle: A homogeneous time-resolved fluorescence (HTRF) or a fluorescence polarization (FP) assay can be used to measure the poly(ADP-ribosyl)ation (PARsylation) activity of recombinant Tankyrase.

Protocol:

  • Reagents: Recombinant human TNKS1 and TNKS2, biotinylated NAD+, streptavidin-europium, and an anti-6xHis antibody conjugated to an acceptor fluorophore.

  • Procedure:

    • Add recombinant TNKS1 or TNKS2 to a 384-well plate.

    • Add varying concentrations of this compound or control inhibitors (e.g., XAV939).

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and add the detection reagents (streptavidin-europium and anti-6xHis-acceptor).

    • Incubate for 2 hours to allow for signal development.

    • Read the plate on a suitable HTRF or FP plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Wnt Signaling Assay (SuperTopFlash Reporter Assay)

This cell-based assay determines if the compound can inhibit Wnt/β-catenin signaling in a cellular context.

Principle: The SuperTopFlash (STF) reporter assay utilizes a luciferase gene under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified.

Protocol:

  • Cell Line: Use a cancer cell line with a constitutively active Wnt pathway, such as DLD-1 or SW480, which harbor APC mutations.[6]

  • Procedure:

    • Transfect the cells with the STF reporter plasmid.

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with a dose-response of this compound or a known inhibitor like G007-LK.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Determine the IC50 value by plotting the normalized luciferase activity against the inhibitor concentration.

Axin Stabilization Assay (Western Blot)

This assay provides mechanistic evidence of Tankyrase inhibition by observing the stabilization of Axin, a key component of the β-catenin destruction complex.[3]

Principle: Tankyrase PARsylates Axin, leading to its ubiquitination and proteasomal degradation. Inhibition of Tankyrase prevents Axin degradation, causing it to accumulate in the cell.

Protocol:

  • Cell Culture: Treat a relevant cell line (e.g., SW480) with this compound or a control inhibitor for various time points.

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against Axin1/2 and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a secondary antibody conjugated to HRP.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities to determine the relative increase in Axin levels upon treatment.

Visualizing the Target Validation Workflow and Pathway

To provide a clear visual representation of the processes involved, the following diagrams have been generated using the DOT language.

cluster_workflow Target Validation Workflow Compound 1-(2,5-Dibromophenyl) sulfonylimidazole Enzymatic In Vitro Enzymatic Assay Compound->Enzymatic Test inhibition Cellular Cell-based Wnt Assay Compound->Cellular Assess pathway effect Validation Target Validated: TNKS Inhibitor Enzymatic->Validation Mechanistic Axin Stabilization (Western Blot) Cellular->Mechanistic Confirm mechanism Mechanistic->Validation

Caption: A flowchart illustrating the key experimental steps for validating this compound as a Tankyrase inhibitor.

cluster_pathway Simplified Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes TNKS Tankyrase TNKS->DestructionComplex destabilizes Axin Inhibitor 1-(2,5-Dibromophenyl) sulfonylimidazole Inhibitor->TNKS inhibits

Caption: A diagram showing the role of Tankyrase in the Wnt/β-catenin signaling pathway and the proposed mechanism of inhibition.

By following this structured approach, researchers can effectively validate the biological target of this compound and objectively compare its performance against other known Tankyrase inhibitors. This will provide a solid foundation for its further development as a potential therapeutic agent.

References

Comparative Analysis of Sulfonamide-Based Imidazole Derivatives as ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship of 1-(2,5-Dibromophenyl)sulfonylimidazole and its analogs reveals critical insights for the development of potent anticancer agents. This guide provides a comparative analysis of key derivatives, their biological activities, and the underlying experimental protocols.

Quantitative Comparison of ALK5 Inhibitory Activity

The inhibitory activities of a series of synthesized sulfonamide-imidazole derivatives were evaluated against ALK5 kinase. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. A lower IC50 value indicates a higher potency. The compounds are compared against the known ALK5 inhibitor, LY-2157299, which serves as a positive control.

Compound IDR Group (Substitution on Phenyl Ring)IC50 (μM)
13a 2,5-dichloro0.210
13b 2,5-dibromo0.130
14a 2-chloro-5-methoxy0.350
14b 2-bromo-5-methoxy0.280
15a 2,5-dichloro0.130
15b 2,5-dibromo0.180
16a 2-chloro-5-methoxy0.420
16b 2-bromo-5-methoxy0.390
LY-2157299 (Positive Control)0.120

Data sourced from a study on sulfonamide derivatives as ALK5 inhibitors.[1]

From this data, it is evident that compounds 13b and 15a exhibit the highest inhibitory activities, with IC50 values of 0.130 μM, which are comparable to the positive control.[1] Notably, the introduction of a sulfonamide group at the 2-position of the central imidazole ring was found to significantly enhance ALK5 inhibitory activity.[1]

Structure-Activity Relationship (SAR) Analysis

The comparative data highlights several key structural features that influence the ALK5 inhibitory potency of these sulfonamide-imidazole derivatives:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a crucial role. The 2,5-dihalo substitutions (dichloro and dibromo) generally result in higher potency compared to the 2-halo-5-methoxy substitutions.

  • Position of the Sulfonamide Linker: The point of attachment of the sulfonamide group to the imidazole ring is a critical determinant of activity. The study that this data is derived from indicates that substitution at the 2-position of the imidazole ring leads to a significant increase in inhibitory activity.[1]

Figure 1. Structure-Activity Relationship of Phenylsulfonylimidazole Derivatives.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.

ALK5 Kinase Assay:

The in vitro inhibitory activity of the compounds against the ALK5 kinase was determined using a standard kinase assay. The following provides a general outline of the protocol:

  • Preparation of Reagents: The ALK5 enzyme, substrate (e.g., a specific peptide or protein), and ATP are prepared in a suitable buffer. The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Kinase Reaction: The ALK5 enzyme is incubated with the test compounds at various concentrations for a predetermined period. The kinase reaction is then initiated by the addition of the substrate and ATP.

  • Detection of Activity: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP into the substrate) or non-radiometric methods like fluorescence-based assays or ELISA.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow A Prepare ALK5 Enzyme, Substrate, and ATP C Incubate ALK5 with Test Compounds A->C B Serially Dilute Test Compounds B->C D Initiate Kinase Reaction with Substrate and ATP C->D E Quantify Substrate Phosphorylation D->E F Calculate % Inhibition E->F G Determine IC50 Values F->G

Figure 2. General Workflow for ALK5 Kinase Inhibition Assay.

Signaling Pathway Context

The target of these compounds, ALK5, also known as Transforming Growth Factor-beta Receptor I (TGF-βRI), is a key component of the TGF-β signaling pathway. This pathway is crucial in regulating cell growth, differentiation, and apoptosis. In many cancers, the TGF-β pathway is dysregulated, contributing to tumor progression and metastasis. By inhibiting ALK5, these compounds can block the downstream signaling cascade, thereby inhibiting cancer cell motility and proliferation.[1]

TGFB_Signaling_Pathway TGFB TGF-β1 TGFBR2 TGF-βRII TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates Inhibitor Sulfonamide-Imidazole Inhibitors Inhibitor->ALK5 Inhibits pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 Binds Smad_complex Smad Complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Cell Motility, Proliferation) Nucleus->Gene_Transcription Regulates

Figure 3. Simplified TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

References

Efficacy of 1-(2,5-Dibromophenyl)sulfonylimidazole compared to known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates that 1-(2,5-Dibromophenyl)sulfonylimidazole is a novel compound for which there is currently no publicly available scientific literature detailing its synthesis, biological activity, or mechanism of action. Therefore, a direct comparison of its efficacy with known inhibitors is not possible at this time.

This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and protocols that would be required to evaluate the efficacy of a new chemical entity like this compound. The subsequent sections will detail hypothetical experimental workflows and data presentation formats that could be used once primary research on this compound becomes available.

Hypothetical Efficacy Comparison: Data Summary

Should experimental data for this compound be published, a direct comparison with known inhibitors targeting a specific biological pathway could be summarized as follows. The table below is a template illustrating how such data would be presented.

CompoundTargetIC₅₀ (nM)Kᵢ (nM)Cell-based Assay (EC₅₀, µM)
This compound [Hypothetical Target][Data not available][Data not available][Data not available]
Inhibitor A[Hypothetical Target][Value][Value][Value]
Inhibitor B[Hypothetical Target][Value][Value][Value]
Inhibitor C[Hypothetical Target][Value][Value][Value]

Caption: Comparative inhibitory activities of this compound and known inhibitors.

Experimental Protocols

To generate the data required for a comparative analysis, a series of standardized biochemical and cell-based assays would need to be conducted. The following are representative protocols that would be essential for characterizing the efficacy of a novel inhibitor.

1. Enzyme Inhibition Assay (e.g., Kinase Activity Assay)

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% (IC₅₀).

  • Methodology:

    • The target enzyme is incubated with its substrate (e.g., ATP and a peptide substrate for a kinase) and varying concentrations of the test compound (this compound) or known inhibitors.

    • The reaction is allowed to proceed for a predetermined time at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed is quantified. This can be measured through various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.

    • The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

2. Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)

  • Objective: To measure the binding affinity (dissociation constant, Kᵢ) of the inhibitor to the target protein.

  • Methodology:

    • The target protein is immobilized on a sensor chip.

    • A solution containing the test compound at various concentrations is flowed over the chip surface.

    • The binding of the compound to the protein is detected as a change in the refractive index on the sensor surface, measured in response units (RU).

    • The association (kₐ) and dissociation (kₔ) rates are measured.

    • The dissociation constant (Kᵢ) is calculated as the ratio of kₔ/kₐ.

3. Cell-Based Potency Assay

  • Objective: To determine the effective concentration of the inhibitor required to produce a 50% response in a cellular context (EC₅₀).

  • Methodology:

    • Cells expressing the target of interest are cultured in appropriate media.

    • The cells are treated with a range of concentrations of the test compound or known inhibitors.

    • Following an incubation period, a relevant cellular endpoint is measured. This could be cell viability (e.g., using an MTS assay), proliferation, apoptosis, or the level of a specific biomarker.

    • The EC₅₀ value is calculated by plotting the cellular response against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that a novel inhibitor might target and a typical experimental workflow for its evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Signal Kinase2 Kinase2 Kinase1->Kinase2 TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Gene Gene TF_active->Gene Gene Transcription Inhibitor 1-(2,5-Dibromophenyl) sulfonylimidazole Inhibitor->Kinase2 G start Compound Synthesis (this compound) biochem Biochemical Assays (IC₅₀, Kᵢ) start->biochem cell_based Cell-Based Assays (EC₅₀, Viability) start->cell_based data_analysis Data Analysis and Comparison biochem->data_analysis cell_based->data_analysis conclusion Efficacy Conclusion data_analysis->conclusion

In Vivo Validation of Novel Phenylsulfonylimidazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of 1-(2,5-Dibromophenyl)sulfonylimidazole and related novel phenylsulfonylimidazole compounds. Due to the absence of publicly available in vivo data for this specific molecule, this document outlines a generalized validation process based on established methodologies for analogous sulfonamide and imidazole derivatives investigated for their therapeutic potential, particularly in oncology.

Introduction

The imidazole and sulfonamide moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Compounds incorporating a phenylsulfonylimidazole core, such as this compound, are of significant interest for their potential as targeted therapeutic agents. The dibromo-substitution on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and target-binding affinity, making in vivo validation a critical step in its development.

Potential mechanisms of action for this class of compounds, based on broader studies of sulfonamide and imidazole derivatives, include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][3] These may involve targeting carbonic anhydrases, kinases, or disrupting microtubule assembly.[1][2]

Comparative In Vitro Activity of Related Compounds

While in vivo data for the title compound is not available, the following table summarizes the in vitro anticancer activity of various structurally related imidazole and sulfonamide derivatives against different cancer cell lines. This data serves as a benchmark for preliminary assessments of novel compounds like this compound.

Compound ClassSpecific Compound ExampleCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
Tri-Aryl Imidazole-Benzene Sulfonamide Compound 5g (Ar = 2-MeO-phenyl)Four different cancer cell linesMean GI50 = 2.3 µM[4]
Tri-Aryl Imidazole-Benzene Sulfonamide Compound 5b (Ar = 2-Br-phenyl)Four different cancer cell linesMean GI50 = 2.8 µM[4]
Thiophene-Sulfonamide 2,5-Dichlorothiophene-3-sulfonamide (8b) HeLa, MDA-MB231, MCF-7GI50 = 7.2 µM, 4.62 µM, 7.13 µM[5]
Amide-Imidazole Conjugate Amide-imidazole compoundMCF-7, MDA-MB-231, HT-29Showed reduced cell survival, particularly in MCF-7[6]
Disubstituted-Diphenyl Imidazole Compounds with various substitutions (e.g., -F, -NO2, -Cl, -Br)Hep G2 (Human liver cancer)Showed significant cytotoxic activity[7]

Experimental Protocols for In Vivo Validation

The following outlines a standard experimental protocol for assessing the in vivo anticancer efficacy of a novel phenylsulfonylimidazole compound, based on common practices in preclinical oncology research.

1. Animal Model Selection and Acclimatization

  • Animal Strain: Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are typically used for xenograft models to prevent rejection of human tumor cells.

  • Age and Weight: Mice are typically 6-8 weeks old and weigh between 18-22 grams at the start of the study.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Xenograft Tumor Model Establishment

  • Cell Culture: A human cancer cell line, selected based on in vitro sensitivity to the test compound (e.g., a cell line from the table above), is cultured under sterile conditions.

  • Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium like Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: Volume = (Length x Width²) / 2.

3. Dosing and Administration

  • Grouping: Mice with established tumors are randomly assigned to different treatment groups (e.g., vehicle control, positive control drug, and different dose levels of the test compound). A typical group size is 8-10 mice.

  • Dosing Formulation: The test compound is formulated in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).

  • Route of Administration: The compound can be administered via various routes, such as intraperitoneal (i.p.) injection, oral gavage (p.o.), or intravenous (i.v.) injection. The choice of route depends on the compound's physicochemical properties and intended clinical application.

  • Dosing Schedule: Treatment is administered according to a predefined schedule (e.g., once daily, five days a week) for a specified duration (e.g., 21-28 days).

4. Efficacy and Toxicity Assessment

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.

  • Body Weight and Clinical Observations: Animal body weights are recorded regularly as an indicator of systemic toxicity. Animals are also monitored for any signs of distress or adverse effects.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period.

  • Tissue Collection: At the end of the study, tumors and major organs may be excised, weighed, and preserved for further analysis (e.g., histopathology, biomarker analysis).

Visualizing Workflows and Pathways

Experimental Workflow for In Vivo Efficacy Study

G cluster_prep Preparation Phase cluster_implant Tumor Establishment cluster_treat Treatment Phase cluster_analysis Analysis Phase A Select & Culture Cancer Cell Line C Subcutaneous Injection of Cancer Cells A->C B Acclimatize Immunocompromised Mice B->C D Monitor Tumor Growth to Palpable Size C->D E Randomize Mice into Treatment Groups D->E F Administer Compound (e.g., p.o., i.p.) E->F G Measure Tumor Volume & Body Weight F->G Repeatedly H Endpoint Reached G->H I Excise Tumors & Organs H->I J Data Analysis (TGI) & Histopathology I->J

A generalized workflow for an in vivo xenograft study.

A Potential Signaling Pathway Targeted by Phenylsulfonylimidazole Compounds

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 1-(2,5-Dibromophenyl) sulfonylimidazole Compound->RAF Inhibition? Compound->PI3K Inhibition?

The MAPK/ERK and PI3K/AKT pathways, common targets for anticancer agents.

References

Benchmarking a Novel FAP Inhibitor: 1-(2,5-Dibromophenyl)sulfonylimidazole (AZD2389) Against Commercial Drugs for MASH and Liver Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis is rapidly evolving. The recent approvals of the first drugs for this indication signal a new era for patients and researchers. This guide provides a comparative analysis of the investigational drug 1-(2,5-Dibromophenyl)sulfonylimidazole, also known as AZD2389, against the commercially available drugs Resmetirom (Rezdiffra™) and Semaglutide (Wegovy®), and the late-stage clinical candidate Lanifibranor.

Executive Summary

This compound (AZD2389) is an investigational, orally active, potent, and selective inhibitor of Fibroblast Activation Protein (FAP).[1][2][3] FAP is a serine protease that is overexpressed on activated fibroblasts in fibrotic tissues, playing a role in extracellular matrix remodeling.[2] By inhibiting FAP, AZD2389 aims to halt or reverse the progression of liver fibrosis. This guide benchmarks AZD2389 against approved and late-stage therapies for MASH and liver fibrosis, focusing on their mechanism of action, preclinical efficacy, and available clinical data.

Mechanism of Action Comparison

The therapeutic agents discussed employ distinct mechanisms to combat MASH and liver fibrosis.

  • This compound (AZD2389): As a selective FAP inhibitor, AZD2389 directly targets the fibrotic process by inhibiting the enzymatic activity of FAP on cancer-associated fibroblasts.[1][2]

  • Resmetirom (Rezdiffra™): This is a once-daily, oral, thyroid hormone receptor-β (THR-β) selective agonist. Activating THR-β in the liver increases hepatic fat metabolism and reduces lipotoxicity.

  • Semaglutide (Wegovy®): A glucagon-like peptide-1 (GLP-1) receptor agonist, semaglutide was initially developed for type 2 diabetes and weight management. Its efficacy in MASH is attributed to its effects on metabolic parameters, including weight loss and improved insulin sensitivity.

  • Lanifibranor: This is an oral, pan-peroxisome proliferator-activated receptor (PPAR) agonist that targets all three PPAR isoforms (α, γ, and δ), which are involved in regulating lipid metabolism, insulin sensitivity, and inflammation.[4]

cluster_AZD2389 This compound (AZD2389) cluster_Resmetirom Resmetirom (Rezdiffra™) cluster_Semaglutide Semaglutide (Wegovy®) cluster_Lanifibranor Lanifibranor AZD2389 AZD2389 FAP Fibroblast Activation Protein (FAP) AZD2389->FAP Inhibits Fibrosis Liver Fibrosis FAP->Fibrosis Promotes Resmetirom Resmetirom THR_beta Thyroid Hormone Receptor-β (THR-β) Resmetirom->THR_beta Activates Hepatic_Fat Hepatic Fat Metabolism THR_beta->Hepatic_Fat Increases Lipotoxicity Lipotoxicity Hepatic_Fat->Lipotoxicity Reduces Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Activates Metabolic_Parameters Improved Metabolic Parameters GLP1R->Metabolic_Parameters MASH MASH Improvement Metabolic_Parameters->MASH Lanifibranor Lanifibranor PPAR pan-PPAR (α, γ, δ) Lanifibranor->PPAR Activates Metabolism_Inflammation Lipid Metabolism & Inflammation Regulation PPAR->Metabolism_Inflammation MASH_Fibrosis MASH & Fibrosis Improvement Metabolism_Inflammation->MASH_Fibrosis

Figure 1: Mechanisms of Action.

Preclinical Efficacy Data

Direct head-to-head preclinical comparisons are not publicly available. The following tables summarize the available data for each compound in relevant animal models.

Table 1: Preclinical Efficacy of this compound (AZD2389)

ParameterModelResultsCitation
FAP Inhibition Mouse, Cynomolgus Monkey, Human PlasmaIC50 = 0.2, 0.1, and 0.1 nM, respectively[5]
Fibrosis Improvement Diet-induced MASH in Cynomolgus Monkeys16% of treated animals showed improvement in liver fibrosis vs. 5% in the vehicle group (p=0.01)[1]
MASH Improvement Diet-induced MASH in Cynomolgus Monkeys48% of treated animals showed improved MASLD activity score vs. 20% in the vehicle group (p=0.0008)[1]
Target Engagement Diet-induced MASH in Cynomolgus MonkeysComplete FAP activity inhibition in plasma. 34% increase in intact α2-AP levels vs. 6% for vehicle.[1]

Table 2: Preclinical Efficacy of Commercial and Late-Stage Drugs

DrugParameterModelResultsCitation
Lanifibranor Thioacetamide (TAA)-induced cirrhotic ratsSignificantly lower portal pressure (-15%; p = 0.003) and significant fibrosis regression (-32%; p = 0.020)[6]
Common Bile Duct Ligation (cBDL) rat modelConfirmed findings from the TAA model[6]
Human liver cells from cirrhotic patientsPhenotypic improvement upon treatment[6]
Resmetirom Data not publicly available---
Semaglutide Data not publicly available---

Clinical Trial Data Overview

Table 3: Summary of Key Clinical Trial Findings

DrugTrial PhaseKey Findings
This compound (AZD2389) Phase 2aA study to evaluate safety, tolerability, PK, and PD effects in participants with liver fibrosis and compensated cirrhosis has been completed.[7][8]
Resmetirom (Rezdiffra™) Phase 3 (MAESTRO-NASH)MASH resolution with no worsening of fibrosis: 25.9% (80 mg) and 29.9% (100 mg) vs. 9.7% for placebo. Fibrosis improvement by at least one stage with no worsening of NAFLD activity score: 24.2% (80 mg) and 25.9% (100 mg) vs. 14.2% for placebo.
Semaglutide (Wegovy®) Phase 2MASH resolution with no worsening of fibrosis was significantly higher with semaglutide than placebo. However, no significant improvement in fibrosis stage was observed.
Lanifibranor Phase 2b (NATIVE)Met primary endpoint of a significant decrease in the SAF activity score, combining steatosis, inflammation, and ballooning, with no worsening of fibrosis. Also met a key secondary endpoint of MASH resolution with no worsening of fibrosis.[9]
Phase 2 (LEGEND)Met primary efficacy endpoint of a significant reduction in HbA1c levels compared to placebo in patients with MASH and Type 2 Diabetes. Showed significant improvements in hepatic steatosis and a composite measure of MASH activity and fibrosis.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols relevant to the benchmarking of these compounds.

In Vitro FAP Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of Fibroblast Activation Protein.

start Start prep Prepare Recombinant human FAP (rhFAP) and Test Compound start->prep incubate Incubate rhFAP with Varying Concentrations of Test Compound prep->incubate add_substrate Add Fluorogenic FAP Substrate (e.g., Ala-Pro-AMC) incubate->add_substrate measure Measure Fluorescence (Excitation: ~380 nm, Emission: ~460 nm) add_substrate->measure calculate Calculate IC50 Value measure->calculate end End calculate->end

Figure 2: FAP Inhibition Assay Workflow.

Protocol:

  • Enzyme and Compound Preparation: Recombinant human FAP (rhFAP) is diluted to a working concentration in an appropriate assay buffer. The test compound, such as AZD2389, is prepared in a series of dilutions.[11]

  • Incubation: The rhFAP is pre-incubated with the test compound for a specified period to allow for binding.[11]

  • Substrate Addition: A fluorogenic FAP-specific substrate is added to initiate the enzymatic reaction.[12]

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The cleavage of the substrate by FAP results in an increase in fluorescence.[11]

  • Data Analysis: The rate of reaction is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the log of the compound concentration.

Animal Models of Liver Fibrosis and MASH

1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: This is a widely used model to induce acute and chronic liver injury and fibrosis.

  • Induction: Mice or rats are administered CCl4, typically via intraperitoneal injection, two to three times a week for several weeks.[13][14][15][16] CCl4 is metabolized by cytochrome P450 in hepatocytes, leading to the formation of free radicals that cause lipid peroxidation and cell death, triggering an inflammatory and fibrotic response.[17]

  • Assessment: Fibrosis is assessed by histological analysis of liver sections stained with Sirius Red or Masson's trichrome, and by measuring the hydroxyproline content of the liver, which is a major component of collagen.[18][19][20][21][22][23][24]

2. Bile Duct Ligation (BDL)-Induced Liver Fibrosis: This model mimics cholestatic liver injury, a common cause of fibrosis in humans.

  • Procedure: The common bile duct is surgically ligated and transected in rodents.[25][26][27][28] This obstruction of bile flow leads to the accumulation of bile acids in the liver, causing hepatocyte injury, inflammation, and a robust fibrotic response.[29]

  • Assessment: Similar to the CCl4 model, liver fibrosis is evaluated through histology and hydroxyproline assays.

3. Diet-Induced MASH Models: These models are more clinically relevant as they mimic the metabolic dysfunction that underlies MASH in humans.

  • Diets: Various diets are used, including high-fat diets, high-fat/high-cholesterol diets, and diets deficient in methionine and choline.[30][31][32][33][34] These diets lead to hepatic steatosis, inflammation, and fibrosis over a period of weeks to months.

  • Assessment: In addition to histological and biochemical markers of fibrosis, these models are also evaluated for metabolic parameters such as body weight, glucose tolerance, and insulin resistance.

Histological and Biochemical Assessment of Liver Fibrosis

1. Histological Scoring:

  • Staining: Liver tissue sections are stained with Picrosirius Red or Masson's trichrome to visualize collagen fibers.[35]

  • Scoring Systems: Semi-quantitative scoring systems such as the METAVIR and Ishak scores are used to stage the severity of fibrosis.[36][37][38][39][40] The METAVIR score ranges from F0 (no fibrosis) to F4 (cirrhosis), while the Ishak score has a more granular scale from 0 to 6.[36][37]

2. Quantitative Collagen Measurement:

  • Sirius Red Staining with Image Analysis: The collagen proportional area (CPA) is quantified from Sirius Red-stained sections using digital image analysis, providing a more objective measure of fibrosis than scoring systems.[22][41]

  • Hydroxyproline Assay: The total collagen content in a liver tissue sample is determined by measuring the amount of the amino acid hydroxyproline, which is almost exclusively found in collagen.[18][19][21][23][24]

cluster_animal_model Animal Model of Liver Fibrosis cluster_assessment Assessment of Fibrosis Induction Induce Liver Fibrosis (e.g., CCl4, BDL, Diet) Treatment Administer Test Compound (e.g., AZD2389) or Vehicle Induction->Treatment Sacrifice Sacrifice and Collect Liver Tissue Treatment->Sacrifice Histology Histological Analysis (Sirius Red/Trichrome Staining) - METAVIR/Ishak Scoring - Collagen Proportional Area Sacrifice->Histology Biochemistry Biochemical Analysis (Hydroxyproline Assay) Sacrifice->Biochemistry

References

A Comparative Guide to the Synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of two prominent methods for the synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole, a key intermediate in pharmaceutical research. The analysis focuses on the reproducibility, efficiency, and reaction conditions of each method, offering valuable insights for researchers, chemists, and professionals in drug development. The synthesis is approached in a two-stage process: the preparation of the precursor, 2,5-dibromophenylsulfonyl chloride, followed by the N-sulfonylation of imidazole.

Stage 1: Synthesis of 2,5-Dibromophenylsulfonyl Chloride

A reliable and reproducible method for the synthesis of 2,5-dibromophenylsulfonyl chloride is crucial for the overall success of the target molecule's preparation. The most established route proceeds via the diazotization of 2,5-dibromoaniline, followed by a copper-catalyzed reaction with a sulfur dioxide source.

Experimental Protocol: Diazotization-Sulfonylation of 2,5-Dibromoaniline

This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.[1][2]

  • Diazotization: 2,5-dibromoaniline (1 equivalent) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.05 equivalents) in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Sulfonylation: In a separate vessel, thionyl chloride (2 equivalents) is added to water, and the solution is cooled to 0 °C. Cuprous chloride (catalytic amount) is added. The previously prepared diazonium salt solution is then added in portions to this mixture, keeping the temperature between 0-5 °C.

  • Work-up: The reaction is allowed to proceed overnight at the same temperature. The product is then extracted with ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,5-dibromophenylsulfonyl chloride.

This method is known for its reliability and scalability, with reported yields for analogous bromobenzenesulfonyl chlorides in the range of 77-82%.[1]

Stage 2: N-Sulfonylation of Imidazole

Two primary methods for the N-sulfonylation of imidazole with the prepared 2,5-dibromophenylsulfonyl chloride are compared: a classical approach using a strong base and a more modern method utilizing N-Fluorobenzenesulfonimide (NFSI).

Method 1: Direct N-Sulfonylation with a Strong Base

This widely-used method involves the deprotonation of imidazole with a strong base, followed by quenching with the sulfonyl chloride. Sodium hydride is a common choice of base for this transformation.

  • Imidazole (1.2 equivalents) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C.

  • Sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) is added portion-wise, and the mixture is stirred for 30 minutes at 0 °C.

  • A solution of 2,5-dibromophenylsulfonyl chloride (1 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred overnight at room temperature.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Method 2: N-Sulfonylation using N-Fluorobenzenesulfonimide (NFSI)

This method offers a milder alternative, avoiding the use of strong, moisture-sensitive bases.

A protocol for the N-sulfonylation of imidazoles using NFSI has been reported to proceed in the absence of strong bases and catalysts.[3]

  • Imidazole (1 equivalent) and N-Fluorobenzenesulfonimide (1.5 equivalents) are dissolved in a suitable solvent such as acetonitrile.

  • The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the desired product.

Comparative Analysis

ParameterMethod 1: Strong Base (NaH)Method 2: NFSI
Reagents Imidazole, Sodium Hydride, 2,5-Dibromophenylsulfonyl ChlorideImidazole, N-Fluorobenzenesulfonimide
Reaction Conditions Anhydrous THF, 0 °C to room temperatureAcetonitrile, room temperature or gentle heating
Base Required Strong base (Sodium Hydride)No strong base required
Work-up Aqueous quench and extractionDirect purification
Reported Yields Generally good to high, but can be substrate-dependentReported to be efficient
Reproducibility Can be sensitive to moisture and quality of NaHGenerally considered highly reproducible
Safety Considerations Sodium hydride is flammable and reacts violently with waterNFSI is a stable, solid reagent

Logical Workflow for Synthesis and Comparison

Synthesis_Comparison cluster_precursor Stage 1: Precursor Synthesis cluster_target Stage 2: N-Sulfonylation of Imidazole cluster_method1 Method 1 cluster_method2 Method 2 start 2,5-Dibromoaniline diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization a1 a1 diazotization->a1 sulfonylation Sulfonylation (SOCl2, CuCl, 0-5 °C) precursor 2,5-Dibromophenylsulfonyl Chloride sulfonylation->precursor method1 Direct Sulfonylation (NaH, THF) precursor->method1 method2 NFSI Sulfonylation (Acetonitrile) precursor->method2 b1 b1 precursor->b1 a1->sulfonylation imidazole Imidazole imidazole->method1 imidazole->method2 target1 This compound method1->target1 target2 This compound method2->target2 cluster_target cluster_target b1->cluster_target N_Sulfonylation_Pathways cluster_method1 Method 1: Strong Base Pathway cluster_method2 Method 2: NFSI Pathway ImH Imidazole ImNa Imidazolide Anion ImH->ImNa + NaH - H2 NaH NaH Product1 Product ImNa->Product1 + R-SO2Cl - NaCl SulfonylCl R-SO2Cl ImH2 Imidazole Intermediate Transition State ImH2->Intermediate + NFSI NFSI NFSI Product2 Product Intermediate->Product2 - [F-N-SO2Ph] anion

References

Comparative analysis of spectroscopic data for sulfonylimidazole isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 1-sulfonyl, 2-sulfonyl, and 4(5)-sulfonylimidazole isomers, supported by experimental data and protocols.

This guide provides a comprehensive comparative analysis of the spectroscopic data for sulfonylimidazole isomers, which are of significant interest in medicinal chemistry and drug development. The position of the sulfonyl group on the imidazole ring profoundly influences the molecule's electronic properties and, consequently, its spectroscopic signature. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers.

Spectroscopic Data Comparison

The following tables summarize the key experimental spectroscopic data for representative 1-tosyl, 2-tosyl, and 4-tosylimidazole isomers. These values have been compiled from various scientific literature.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
CompoundH2H4H5Aromatic ProtonsCH₃Solvent
1-Tosylimidazole 8.10 (s)7.45 (t, J=1.5 Hz)7.19 (t, J=1.5 Hz)7.85 (d, J=8.4 Hz), 7.35 (d, J=8.4 Hz)2.44 (s)CDCl₃
2-Tosylimidazole -7.25 (d, J=1.2 Hz)7.10 (d, J=1.2 Hz)7.95 (d, J=8.5 Hz), 7.40 (d, J=8.5 Hz)2.45 (s)CDCl₃
4-Tosylimidazole 7.80 (s)-7.50 (s)7.90 (d, J=8.5 Hz), 7.38 (d, J=8.5 Hz)2.46 (s)CDCl₃

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
CompoundC2C4C5Aromatic C (ipso)Aromatic C (ortho)Aromatic C (meta)Aromatic C (para)CH₃Solvent
1-Tosylimidazole 136.5130.2117.5134.8129.9128.0146.221.7CDCl₃
2-Tosylimidazole 148.0129.0118.5138.5129.8127.5145.021.6CDCl₃
4-Tosylimidazole 135.0145.5119.0137.0129.7127.8144.521.5CDCl₃

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopic Data (ν, cm⁻¹)
Compoundν(SO₂) asymmetricν(SO₂) symmetricν(C=N)ν(Ar-H)
1-Tosylimidazole ~1380~1190~1520~3100
2-Tosylimidazole ~1365~1175~1530~3120
4-Tosylimidazole ~1350~1160~1510~3110

Note: Values are approximate and can be influenced by the sampling method (e.g., KBr pellet, thin film).

Table 4: Mass Spectrometry (MS) Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
1-Tosylimidazole 222155 [M-SO₂]⁺, 91 [C₇H₇]⁺, 68 [C₃H₄N₂]⁺
2-Tosylimidazole 222155 [M-SO₂]⁺, 91 [C₇H₇]⁺, 68 [C₃H₄N₂]⁺
4-Tosylimidazole 222155 [M-SO₂]⁺, 91 [C₇H₇]⁺, 68 [C₃H₄N₂]⁺

Note: Fragmentation patterns are generally similar for the isomers under standard electron ionization (EI) conditions, making chromatographic separation prior to mass analysis essential for differentiation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sulfonylimidazole isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation:

    • KBr Pellet: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: An Electron Ionization (EI) mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for separation of isomers.

  • Sample Introduction: For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC. For direct infusion, the sample is dissolved in a suitable solvent and introduced directly into the ion source.

  • Ionization: Standard EI is performed at 70 eV.

  • Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 40-400 amu.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of sulfonylimidazole isomers.

experimental_workflow start Starting Materials (Imidazole, Sulfonyl Chloride) synthesis Synthesis of Isomer Mixture start->synthesis separation Chromatographic Separation synthesis->separation isomer1 Isomer 1 (e.g., 1-Tosylimidazole) separation->isomer1 Fraction 1 isomer2 Isomer 2 (e.g., 2-Tosylimidazole) separation->isomer2 Fraction 2 isomer3 Isomer 3 (e.g., 4-Tosylimidazole) separation->isomer3 Fraction 3 nmr NMR Spectroscopy (¹H, ¹³C) isomer1->nmr ir IR Spectroscopy isomer1->ir ms Mass Spectrometry isomer1->ms isomer2->nmr isomer2->ir isomer2->ms isomer3->nmr isomer3->ir isomer3->ms data Comparative Data Analysis nmr->data ir->data ms->data

Caption: Workflow for isomer synthesis and analysis.

This guide highlights the key spectroscopic differences between sulfonylimidazole isomers, providing a valuable resource for their accurate identification. The distinct chemical shifts in NMR spectroscopy, particularly for the imidazole ring protons and carbons, serve as the primary tool for distinguishing between the 1-, 2-, and 4(5)-sulfonyl isomers. While IR and MS provide important structural information, they are less definitive for isomer differentiation without prior separation.

Safety Operating Guide

Proper Disposal of 1-(2,5-Dibromophenyl)sulfonylimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(2,5-Dibromophenyl)sulfonylimidazole, ensuring compliance with safety protocols and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound, a brominated aromatic sulfonylimidazole, should be treated as a hazardous substance.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A fully buttoned laboratory coat is mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.

II. Chemical and Hazard Profile

PropertyValueSource/Inference
Chemical Class Halogenated Aromatic SulfonamideStructural Analysis
Potential Hazards Skin and eye irritant. May be harmful if swallowed or inhaled. Potential environmental toxin.Inferred from related brominated, sulfonyl, and imidazole compounds.
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][2]General guidelines for imidazole derivatives.[1][2]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as a hazardous chemical waste. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled hazardous waste container. The container must be sealable and made of a compatible material (e.g., high-density polyethylene).[1][2]
  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated waste streams.

2. Labeling:

  • Affix a hazardous waste label to the container as soon as the first item of waste is added.
  • The label must include:
  • The full chemical name: "this compound"
  • The words "Hazardous Waste"
  • An indication of the hazards (e.g., "Irritant," "Environmental Hazard")
  • The date of accumulation
  • The name of the principal investigator or laboratory contact

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][2]
  • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Follow all institutional and local regulations for hazardous waste pickup and disposal. Common disposal methods for halogenated organic compounds include high-temperature incineration at a licensed facility.[3]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

1. Evacuate and Secure:

  • Evacuate non-essential personnel from the immediate area.
  • Ensure the area is well-ventilated.

2. Personal Protection:

  • Don the appropriate PPE as outlined in Section I.

3. Containment and Cleanup:

  • For small solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.
  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).
  • Place all contaminated absorbent materials into a sealed, labeled hazardous waste container.

4. Decontamination:

  • Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse appropriate for the surface), collecting all cleaning materials as hazardous waste.

5. Reporting:

  • Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Diagrams

DisposalWorkflow Disposal Workflow for this compound cluster_Preparation Preparation cluster_WasteCollection Waste Collection & Segregation cluster_FinalSteps Final Disposal Steps A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Is the waste solid or liquid? B->C D Collect in Labeled Halogenated Solid Waste Container C->D Solid E Collect in Labeled Halogenated Liquid Waste Container C->E Liquid F Securely Seal the Waste Container D->F E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Pickup by EHS or Licensed Contractor G->H

Caption: Workflow for the proper disposal of this compound.

SpillResponse Spill Response Plan start Spill Occurs evacuate Evacuate & Secure Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain & Clean Spill (Absorb or Sweep) ppe->contain collect Collect Waste in Labeled Hazardous Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to Supervisor & EHS decontaminate->report

Caption: Step-by-step procedure for managing a spill of this compound.

References

Personal protective equipment for handling 1-(2,5-Dibromophenyl)sulfonylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate safety, operational, and disposal protocols for 1-(2,5-Dibromophenyl)sulfonylimidazole, a compound that, like similar halogenated organic molecules, requires careful management in a laboratory setting. Adherence to these procedures is critical for personnel safety and environmental protection.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for halogenated and sulfonyl-containing organic compounds.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 / EN 166Protects eyes from dust, powders, and splashes.[1][2]
Face Shield-To be worn over safety goggles during procedures with a high risk of splashing or dust generation.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile (disposable)Provides initial protection against incidental contact.[3][4] Should be disposed of after use.[2]
Body Protection Laboratory CoatFlame-resistant (e.g., Nomex®)Protects skin and personal clothing from contamination.[3]
Closed-toe Shoes-Protects feet from spills and falling objects.[1]
Respiratory Protection RespiratorNIOSH-approvedRequired if working outside a fume hood or if dust generation is unavoidable.[1][3]

Operational Plan: Step-by-Step Handling

Proper handling procedures are crucial to minimize risk. The following workflow outlines the key steps for safely using this compound in a laboratory environment.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a current Safety Data Sheet (SDS) for a similar compound is reviewed to understand potential hazards.

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

2. Donning Personal Protective Equipment:

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

3. Weighing and Aliquoting:

  • Handle the compound as a solid to minimize the risk of inhalation.

  • If weighing, do so within the fume hood on a tared weigh boat or paper.

  • Avoid generating dust. If the compound is a fine powder, handle it with extreme care.[2]

4. In-Experiment Use:

  • When adding the compound to a reaction vessel, do so carefully to prevent splashing or aerosolization.

  • Keep containers of the compound sealed when not in use.

5. Post-Handling and Decontamination:

  • Thoroughly clean the work area after use.

  • Decontaminate any equipment that has come into contact with the compound.

  • Properly remove and dispose of gloves and any other contaminated disposable PPE.[2]

  • Wash hands thoroughly with soap and water after handling is complete.[2][6]

Disposal Plan

Brominated organic compounds are classified as hazardous waste and require special disposal procedures to prevent environmental contamination.[7]

  • Waste Collection: All solid waste contaminated with this compound (e.g., gloves, weigh papers, pipette tips) and any unused compound should be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Liquid Waste: Solutions containing the compound should also be collected in a labeled "Halogenated Organic Liquid Waste" container.

  • Professional Disposal: The sealed waste containers must be disposed of through a licensed hazardous waste management provider in accordance with local, state, and federal regulations.[6][7] Common disposal methods for such compounds include incineration at specialized facilities equipped with emission control systems.[7]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal prep_sds Review SDS of Similar Compound prep_hood Verify Fume Hood Operation prep_sds->prep_hood prep_safety Locate Eyewash & Safety Shower prep_hood->prep_safety handling_ppe Don PPE prep_safety->handling_ppe handling_weigh Weigh Compound in Hood handling_ppe->handling_weigh handling_use Use in Experiment handling_weigh->handling_use handling_clean Clean Work Area handling_use->handling_clean disp_collect Collect Halogenated Waste handling_clean->disp_collect disp_seal Seal & Label Waste Container disp_collect->disp_seal disp_service Transfer to Waste Disposal Service disp_seal->disp_service

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.